molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Número de catálogo: B1265917
Número CAS: 22776-74-5
Peso molecular: 151.25 g/mol
Clave InChI: CRKHNIDATUGNFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Azatricyclo[4.3.1.13,8]undecane is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Azatricyclo[4.3.1.13,8]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azatricyclo[4.3.1.13,8]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHNIDATUGNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274944
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22776-74-5
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 4-Azahomoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Azahomoadamantane (4-azatricyclo[4.3.1.1


]undecane), a rigid tricyclic amine scaffold derived from adamantane. It addresses the needs of medicinal chemists and structural biologists interested in cage-like pharmacophores for drug discovery.

Part 1: Executive Summary & Structural Significance

4-Azahomoadamantane represents a critical expansion of the adamantane "diamondoid" class. Structurally, it is a homolog of adamantane where a methylene group (


) is inserted to expand one ring (homo-), and a carbon atom is replaced by nitrogen (aza-).
  • IUPAC Name: 4-azatricyclo[4.3.1.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ]undecane
    
  • Core Significance: Unlike the highly symmetric adamantane (

    
     symmetry), 4-azahomoadamantane introduces asymmetry and a secondary amine handle within the cage. This distinct geometry alters the lipophilicity profile (
    
    
    
    ) and basicity (
    
    
    ) compared to amantadine (1-adamantanamine), making it a valuable scaffold for tuning the physicochemical properties of CNS-active drugs and antiviral agents.

Part 2: Physical & Chemical Characterization[2][3]

The properties of 4-azahomoadamantane are best understood by distinguishing between the parent amine and its stable synthetic precursor, the lactam (4-azahomoadamantan-5-one).

Comparative Properties Table
Property4-Azahomoadamantane (Amine)4-Azahomoadamantan-5-one (Lactam)
Structure Tricyclic secondary amineTricyclic amide (lactam)
Formula


MW 151.25 g/mol 165.23 g/mol
CAS No. 22776-74-5 (Amine) / 24280-74-8 (HCl)22607-75-6
Melting Point Solid (HCl salt > 300 °C)316–318 °C [1]
Solubility Soluble in organic solvents; HCl salt water-solubleSoluble in

(2.5%), DMSO
Basicity (

)
~10.5 (Predicted, typical for cage amines)Neutral (Amide character)
Appearance Waxy solid / Crystalline saltColorless crystalline solid
Structural Geometry & Strain

The "homo" expansion introduces a seven-membered ring into the cage system, relieving some of the steric congestion typical of adamantane but introducing new conformational flexibility.

  • Bridgehead Nitrogen: The nitrogen atom is located at a secondary position within the expanded ring, contrasting with amantadine where the nitrogen is exocyclic.

  • Lipophilicity: The cage structure confers high lipophilicity, facilitating blood-brain barrier (BBB) penetration, a key feature for its use in NMDA receptor antagonists and viral channel blockers.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4-azahomoadamantane is a classic example of skeletal rearrangement, typically proceeding via the Beckmann Rearrangement of adamantanone oxime.

Synthetic Pathway Visualization

SynthesisPathway Adamantanone Adamantanone (C10H14O) Oxime Adamantanone Oxime (Intermediate) Adamantanone->Oxime NH2OH·HCl NaOAc, EtOH Lactam 4-Azahomoadamantan-5-one (Lactam, MP: 316°C) Oxime->Lactam Beckmann Rearrangement (TsCl/NaOH or PCl5) Amine 4-Azahomoadamantane (Target Amine) Lactam->Amine Reduction (LiAlH4, THF, Reflux)

Figure 1: Synthetic route from Adamantanone to 4-Azahomoadamantane via Beckmann Rearrangement.

Detailed Experimental Protocol
Step 1: Formation of Adamantanone Oxime
  • Reagents: Dissolve adamantanone (10 mmol) in ethanol. Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Evaporate solvent, wash with water, and recrystallize from aqueous ethanol.

  • Checkpoint: Product should be a white solid, MP ~165 °C.

Step 2: Beckmann Rearrangement to Lactam [1]

This is the critical ring-expansion step.

  • Reagents: Dissolve the oxime in aqueous dioxane or acetone.

  • Catalyst: Add Tosyl Chloride (TsCl) and NaOH (Schotten-Baumann conditions) or use

    
     in ether.
    
  • Mechanism: The group anti to the hydroxyl migrates, expanding the 6-membered ring to a 7-membered lactam ring.

  • Isolation: The lactam precipitates or is extracted with chloroform.

  • Validation: IR spectrum will show a strong amide carbonyl stretch (~1640

    
    ).
    
Step 3: Reduction to 4-Azahomoadamantane [2]
  • Reagents: Suspend Lithium Aluminum Hydride (

    
    , 2.0 equiv) in dry THF under inert atmosphere (
    
    
    
    ).
  • Addition: Slowly add the lactam (dissolved in THF) to the hydride suspension.

  • Reaction: Reflux for 12–24 hours to ensure complete reduction of the amide carbonyl to the methylene group.

  • Quenching: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Purification: Filter salts, dry organic layer, and convert to Hydrochloride salt using

    
    /Ether for stable storage.
    

Part 4: Chemical Reactivity & Pharmacological Logic

Reactivity Profile

The secondary amine in the cage is a nucleophilic center, but it is sterically hindered compared to linear amines.

  • N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines or quaternary ammonium salts. This is the primary route for generating antiviral derivatives.

  • N-Acylation: Reacts with acid chlorides to form amides.

  • Nitrosation: Can form N-nitroso derivatives, which are relevant for studying metabolic stability.

Pharmacological Applications

The 4-azahomoadamantane scaffold is a bioisostere of amantadine and memantine.

  • Influenza M2 Channel Blockers:

    • Mechanism: Like amantadine, these derivatives bind to the transmembrane domain of the M2 proton channel of Influenza A. The "homo" expansion alters the fit within the pore, potentially overcoming resistance mutations (e.g., S31N) that render amantadine ineffective [3].

    • Activity: N-alkylated derivatives often show enhanced potency due to increased hydrophobic interaction with the channel lining.

  • NMDA Receptor Antagonists:

    • Neuroprotection: Used as a scaffold for uncompetitive NMDA receptor antagonists, similar to memantine, for treating Alzheimer's and Parkinson's disease. The cage structure blocks the ion channel pore only when it is excessively open (excitotoxicity).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Azahomoadamantane (Scaffold) N_Alkylation N-Alkylation (Hydrophobic Tail) Core->N_Alkylation Derivatization Cage_Sub Cage Substitution (e.g., Methylation) Core->Cage_Sub Derivatization Potency Increased M2 Channel Binding Affinity N_Alkylation->Potency Optimizes fit Resistance Overcoming S31N Viral Resistance N_Alkylation->Resistance Steric bulk Solubility Altered LogP / BBB Permeability Cage_Sub->Solubility Fine-tuning

Figure 2: Structure-Activity Relationship (SAR) logic for 4-azahomoadamantane derivatives.

Part 5: References

  • Averina, N. V., Borisova, G. S., & Zefirov, N. S. (2001).[1] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.[2] Link
    
  • Korsloot, J. G., & Keizer, V. G. (1969). The Beckmann rearrangement of adamantanone oxime. Tetrahedron Letters, 10(40), 3517-3520. Link

  • Wang, J., et al. (2011). How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? Journal of the American Chemical Society. Link

  • Sigma-Aldrich. Product Specification: 4-Azatricyclo[4.3.1.1

    
    ]undecan-5-one. Link
    

Sources

4-Azatricyclo[4.3.1.1^3,8]undecane: Scaffold Architecture and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Azatricyclo[4.3.1.1^3,8]undecane Derivatives and Analogs Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Virologists, and Neuropharmacologists

Executive Summary

The 4-azatricyclo[4.3.1.1^3,8]undecane scaffold, commonly referred to as 4-azahomoadamantane , represents a critical expansion of the adamantane pharmacophore. Unlike its parent carbocycle (adamantane) or the symmetric 1,3,5,7-tetraazaadamantane (hexamethylenetetramine), this mono-aza cage system offers a unique vector for derivatization while retaining the lipophilic bulk required for ion channel occlusion.

This guide details the synthesis, structural properties, and pharmacological applications of 4-azahomoadamantane derivatives. Primary applications focus on M2 proton channel blockade (Influenza A) and NMDA receptor antagonism (neuroprotection), where the expanded cage geometry provides altered binding kinetics compared to amantadine and memantine.

Structural Chemistry & Isomerism

The core structure is a tricyclic amine formed by the ring expansion of adamantane. The insertion of a methylene group and a nitrogen atom transforms the


 symmetric adamantane (tricyclo[3.3.1.1^3,7]decane) into the 

symmetric homoadamantane skeleton (tricyclo[4.3.1.1^3,8]undecane).
  • IUPAC Name: 4-Azatricyclo[4.3.1.1^3,8]undecane[1]

  • Key Features:

    • Bridgehead Nitrogen: The nitrogen atom is located in the expanded bridge (position 4), creating a secondary amine handle.

    • Lipophilicity: High logP (approx 2.0–3.0 depending on substitution), facilitating CNS penetration and viral envelope integration.

    • Basicity: The secondary amine is highly basic (

      
      ), ensuring protonation at physiological pH, a requirement for cation channel blocking.
      

Synthetic Strategies

The most robust route to the 4-azahomoadamantane core is the Beckmann Rearrangement of adamantanone oxime. This ring-expansion strategy yields the lactam intermediate, which is subsequently reduced to the target amine.

Core Synthesis Workflow (DOT Visualization)

SynthesisPathway cluster_conditions Key Reaction Parameters Adamantanone Adamantanone (C10H14O) Oxime Adamantanone Oxime (Intermediate) Adamantanone->Oxime NH2OH·HCl NaOAc, EtOH Lactam 4-Azahomoadamantan-5-one (Lactam) Oxime->Lactam Beckmann Rearr. SOCl2 or PCl5 Amine 4-Azahomoadamantane (Target Amine) Lactam->Amine Reduction LiAlH4, THF Params Temp: Reflux Atmosphere: N2/Ar Yield: ~60-80%

Figure 1: Step-wise synthetic pathway from adamantanone to 4-azahomoadamantane via Beckmann rearrangement.

Experimental Protocols

Protocol A: Synthesis of 4-Azatricyclo[4.3.1.1^3,8]undecan-5-one (Lactam)

Principle: Acid-mediated rearrangement of the oxime inserts the nitrogen into the adamantane framework.

  • Oxime Formation:

    • Dissolve adamantanone (10.0 g, 66.6 mmol) and hydroxylamine hydrochloride (5.1 g, 73.3 mmol) in ethanol (100 mL).

    • Add sodium acetate (6.0 g) and reflux for 2 hours.

    • Cool, dilute with water, and filter the precipitate to yield adamantanone oxime (mp 165–167 °C).

  • Beckmann Rearrangement:

    • Dissolve adamantanone oxime (5.0 g) in anhydrous diethyl ether (150 mL).

    • Cool to 0 °C under nitrogen.

    • Add thionyl chloride (

      
      , 4 mL) dropwise. Caution: Exothermic.
      
    • Stir at room temperature for 1 hour, then reflux for 30 minutes.

    • Quench with ice water. Neutralize with

      
      .
      
    • Extract with chloroform, dry over

      
      , and concentrate.
      
    • Yield: ~85% of white solid (Lactam).

    • Validation: IR (KBr):

      
       1640 cm
      
      
      
      (Amide I).
Protocol B: Reduction to 4-Azatricyclo[4.3.1.1^3,8]undecane (Amine)

Principle: Reduction of the lactam carbonyl to a methylene group using a strong hydride donor.

  • Reduction:

    • Suspend Lithium Aluminum Hydride (

      
      , 1.5 g, 39.5 mmol) in anhydrous THF (50 mL) under argon.
      
    • Add a solution of 4-azatricyclo[4.3.1.1^3,8]undecan-5-one (3.0 g, 18.2 mmol) in THF (30 mL) dropwise to maintain a gentle reflux.

    • Reflux for 12–18 hours.

  • Work-up (Fieser Method):

    • Cool to 0 °C. Carefully add: 1.5 mL

      
      , 1.5 mL 15% NaOH, 4.5 mL 
      
      
      
      .
    • Filter the granular precipitate.

    • Concentrate the filtrate to obtain the crude amine.

    • Convert to HCl salt for storage: Dissolve in ether, bubble dry HCl gas.

    • Validation:

      
       NMR (CDCl3) confirms loss of amide signal and appearance of methylene protons adjacent to nitrogen (
      
      
      
      ppm).

Medicinal Chemistry & SAR

The 4-azahomoadamantane scaffold acts as a bioisostere of amantadine but with distinct steric properties.

Structure-Activity Relationship (SAR) Map[3]

SAR_Map Core 4-Azahomoadamantane Core N_Sub N-Substitution (R) Modulates Affinity/Selectivity Core->N_Sub Position 4 Cage_Sub Cage C-Substitution Lipophilicity/Steric Bulk Core->Cage_Sub Positions 1, 3, 6, 8 M2_Activity M2 Channel Blockade (Antiviral) N_Sub->M2_Activity Small alkyl (Me, Et) favored NMDA_Activity NMDA Antagonism (Neuroprotection) N_Sub->NMDA_Activity Bulky/Aryl groups tolerated Cage_Sub->M2_Activity Must maintain cage symmetry

Figure 2: SAR logic for optimizing antiviral vs. neuroprotective activity.

Pharmacological Targets[4][5]
TargetMechanismKey Derivative ClassClinical Relevance
Influenza A M2 Channel Pore Blocker: The protonated amine binds inside the M2 tetramer (His37 cluster), preventing viral uncoating.N-alkyl derivatives (Methyl, Ethyl)Active against some amantadine-resistant strains (e.g., S31N mutants) due to altered steric fit.
NMDA Receptor Uncompetitive Antagonist: Binds to the PCP site within the ion channel pore.N-benzyl / Aryl-alkyl derivativesNeuroprotection in Alzheimer's/Parkinson's models. Slower off-rate than amantadine.
Sigma Receptors (

)
Agonist/Modulator: Chaperone interaction.Aryl-piperazine analogsPotential for treating depression and neuropathic pain.

Future Outlook

Current research is pivoting from simple antiviral applications (limited by resistance) to dual-action ligands .

  • Hybrid Molecules: Linking the 4-azahomoadamantane cage to other pharmacophores (e.g., amino acids, heterocycles) to target resistant viral strains.

  • Trypanocidal Activity: Recent studies indicate significant activity against Trypanosoma brucei, suggesting a repurposing potential for neglected tropical diseases.

References

  • Korsloot, J. G., & Keizer, V. G. (1969). The Beckmann rearrangement of adamantanone oxime. Tetrahedron Letters, 10(40), 3517-3520. Link

  • Averina, N. V., Borisova, G. S., & Zefirov, N. S. (2001).[1] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934.[1] Link

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. Link

  • Zoidis, G., et al. (2008). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry, 16(15), 7377-7388. Link

  • Sasaki, T., et al. (1986). Structure of 4-azatricyclo[4.3.1.1^3,8]undecan-5-one (homoazaadamantanone). Acta Crystallographica Section C, 42(1), 76-78. Link

Sources

Spectroscopic Characterization of the 4-Azatricyclo[4.3.1.13,8]undecane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the 4-Azatricyclo[4.3.1.13,8]undecane scaffold, a rigid cage-like structure of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for the parent amine, this guide will focus on the detailed spectroscopic analysis of a key derivative, 4-Azatricyclo[4.3.1.13,8]undecan-5-one. The principles and methodologies discussed herein are directly applicable to the characterization of the parent amine and its other derivatives. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the rationale behind the experimental choices and the interpretation of the resulting spectra.

Introduction: The 4-Azatricyclo[4.3.1.13,8]undecane Framework

The 4-Azatricyclo[4.3.1.13,8]undecane, also known as 4-azahomoadamantane, is a fascinating tricyclic amine possessing a unique and rigid three-dimensional structure. This structural rigidity imparts predictable physicochemical properties, making it a valuable scaffold for the design of novel therapeutic agents and advanced materials. The nitrogen atom within the cage provides a site for functionalization, allowing for the modulation of properties such as solubility, basicity, and receptor binding affinity.

A comprehensive understanding of the spectroscopic signature of this core structure is paramount for researchers engaged in its synthesis, modification, and application. This guide aims to provide a foundational understanding of how NMR, IR, and MS can be leveraged to confirm the structural integrity and purity of compounds containing the 4-azatricyclo[4.3.1.13,8]undecane moiety.

Synthesis of the 4-Azatricyclo[4.3.1.13,8]undecane Core

The parent 4-Azatricyclo[4.3.1.13,8]undecane is readily synthesized from its corresponding lactam, 4-Azatricyclo[4.3.1.13,8]undecan-5-one.[1] The lactam itself can be prepared via a Beckmann rearrangement of adamantanone oxime.[2]

Workflow for the Synthesis of 4-Azatricyclo[4.3.1.13,8]undecane

Synthesis_Workflow Adamantanone Adamantanone Adamantanone_Oxime Adamantanone Oxime Adamantanone->Adamantanone_Oxime Hydroxylamine Lactam 4-Azatricyclo[4.3.1.13,8]undecan-5-one Adamantanone_Oxime->Lactam Beckmann Rearrangement Amine 4-Azatricyclo[4.3.1.13,8]undecane Lactam->Amine Reduction (e.g., LiAlH4) Fragmentation_Pathway M [M]+• F1 [M - H]+ M->F1 F2 [M - CH3]+ M->F2 F3 [M - C2H4]+ M->F3 F4 [M - C3H5]+ M->F4 F5 Further Fragments F1->F5 F2->F5 F3->F5 F4->F5

Sources

The Inflexible Cage with a Flexible Heart: A Technical Guide to the Conformational Analysis of the 4-Azatricyclo[4.3.1.13,8]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-azatricyclo[4.3.1.13,8]undecane, colloquially known as 4-azahomoadamantane, represents a fascinating and medicinally relevant scaffold. Its rigid, cage-like structure, a derivative of adamantane, imparts a high degree of lipophilicity and a three-dimensional character that is highly sought after in modern drug design. The introduction of a nitrogen atom at the 4-position, however, introduces a "flexible heart" into this otherwise rigid cage, bestowing upon it unique conformational subtleties and chemical properties. This guide provides an in-depth technical exploration of the conformational analysis of this scaffold, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the critical interplay of experimental techniques and computational modeling to elucidate the three-dimensional structure of this important heterocyclic system.

Introduction: The Allure of the Azacage in Medicinal Chemistry

The adamantane moiety has long been a privileged scaffold in medicinal chemistry, valued for its rigid, globular structure that can effectively probe the binding pockets of biological targets. The incorporation of heteroatoms into this framework, particularly nitrogen, expands the chemical space and introduces opportunities for modulating physicochemical properties such as solubility, basicity, and hydrogen bonding capacity. The 4-azatricyclo[4.3.1.13,8]undecane scaffold has been investigated for a range of biological activities, making a thorough understanding of its conformational preferences paramount for rational drug design.

This guide will navigate the multifaceted approach required to comprehensively understand the conformation of the 4-azatricyclo[4.3.1.13,8]undecane core. We will explore its synthesis, the foundational techniques of NMR spectroscopy and X-ray crystallography for structural elucidation, and the indispensable role of computational chemistry in rationalizing and predicting its conformational landscape.

Synthesis of the 4-Azatricyclo[4.3.1.13,8]undecane Scaffold

A robust understanding of a molecule's conformation begins with its synthesis, as the synthetic route can often influence the purity and isomeric composition of the final compound. The most common and effective method for the preparation of the 4-azatricyclo[4.3.1.13,8]undecane scaffold is a two-step process commencing with the Beckmann rearrangement of 2-adamantanone oxime.

Step 1: Beckmann Rearrangement

The initial step involves the acid-catalyzed rearrangement of 2-adamantanone oxime to yield the lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one. This reaction effectively inserts the nitrogen atom into the adamantane cage.

Step 2: Reduction of the Lactam

The resulting lactam is then reduced to the corresponding amine, 4-azatricyclo[4.3.1.13,8]undecane, typically using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).

Synthesis_Workflow cluster_synthesis Synthetic Pathway Adamantanone_Oxime 2-Adamantanone Oxime Lactam 4-Azatricyclo[4.3.1.13,8]undecan-5-one Adamantanone_Oxime->Lactam Beckmann Rearrangement Azatricycloalkane 4-Azatricyclo[4.3.1.13,8]undecane Lactam->Azatricycloalkane Reduction (e.g., LiAlH4)

Caption: Synthetic route to the 4-azatricyclo[4.3.1.13,8]undecane scaffold.

Solid-State Conformation: Insights from X-ray Crystallography

The crystal structure of this lactam reveals a rigid cage framework. The seven-membered ring containing the lactam functionality adopts a conformation that minimizes steric strain within the constrained tricyclic system.

Further conformational insights can be gleaned from the crystal structures of the closely related 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU).[2] Although containing additional nitrogen atoms, the fundamental tricyclic core of TATU provides a valuable model for understanding the geometric constraints of the 4-azatricyclo[4.3.1.13,8]undecane scaffold. X-ray diffraction studies on TATU and its derivatives have revealed a rigid cage structure with slight distortions in bond lengths and angles upon substitution or co-crystallization with other molecules.[3] This underscores the inherent rigidity of the tricyclic system, with conformational flexibility primarily centered around the heteroatoms.

Solution-State Conformation: The Power of NMR Spectroscopy

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating the conformation of molecules in solution, which is more biologically relevant. A detailed analysis of ¹H and ¹³C NMR spectra can provide a wealth of information about the dynamic conformational equilibria of the 4-azatricyclo[4.3.1.13,8]undecane scaffold.

¹H and ¹³C NMR Spectral Features

Due to the high symmetry of the parent adamantane cage, its ¹H NMR spectrum is deceptively simple. The introduction of the nitrogen atom in the 4-position of the azatricycloalkane lowers this symmetry, leading to a more complex, yet informative, set of signals. The chemical shifts of the protons and carbons are influenced by their spatial relationship to the nitrogen atom and its lone pair of electrons.

Deciphering Conformation through Coupling Constants

The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. A careful analysis of these coupling constants in the ¹H NMR spectrum can provide quantitative information about the torsional angles within the constituent rings of the scaffold, allowing for the determination of their preferred conformations (e.g., chair, boat, or twist-boat).

Through-Space Interactions: The Nuclear Overhauser Effect (NOE)

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of protons within a molecule. The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å), regardless of whether they are directly bonded. For the 4-azatricyclo[4.3.1.13,8]undecane scaffold, NOE experiments can be used to establish the relative stereochemistry of substituents and to confirm the overall folding of the cage structure in solution.

The Computational Lens: Molecular Modeling of Conformational Landscapes

Computational chemistry provides an indispensable toolkit for complementing and rationalizing experimental findings. Molecular mechanics and quantum mechanics calculations can be employed to explore the potential energy surface of the 4-azatricyclo[4.3.1.13,8]undecane scaffold, identifying low-energy conformers and estimating their relative populations.

Molecular Mechanics (MM) and Force Fields

Molecular mechanics methods offer a computationally efficient way to perform conformational searches.[4] These methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated using a force field. A systematic conformational search can be performed by rotating around the single bonds within the molecule and calculating the energy of each resulting conformer. This allows for the identification of all sterically accessible conformations and their relative energies.

Quantum Mechanics (QM) for Refined Energetics

Once the low-energy conformers have been identified using molecular mechanics, their geometries and relative energies can be refined using more accurate, but computationally more expensive, quantum mechanics methods such as Density Functional Theory (DFT).[5] DFT calculations provide a more accurate description of the electronic structure and can better account for subtle stereoelectronic effects that may influence conformational preferences.

A Synergistic Protocol for Conformational Analysis

The most robust approach to conformational analysis involves a synergistic combination of experimental and computational methods.

Conformational_Analysis_Workflow cluster_workflow Integrated Conformational Analysis Workflow Experimental Experimental Data (NMR, X-ray) Comparison Comparison & Refinement Experimental->Comparison Computational Computational Modeling (MM, DFT) MM_Search Molecular Mechanics Conformational Search Computational->MM_Search QM_Optimization Quantum Mechanics Geometry Optimization & Energy Calculation MM_Search->QM_Optimization QM_Optimization->Comparison Final_Model Validated Conformational Model Comparison->Final_Model

Caption: A workflow for the integrated conformational analysis of the 4-azatricyclo[4.3.1.13,8]undecane scaffold.

The Influence of N-Substitution on Conformation

For the application of the 4-azatricyclo[4.3.1.13,8]undecane scaffold in drug discovery, understanding the effect of substituents on the nitrogen atom is critical. N-acylation or N-alkylation can significantly impact the conformational preferences of the scaffold through steric and electronic effects.

The introduction of a bulky substituent on the nitrogen can influence the puckering of the seven-membered ring and may even lead to a preference for a different ring conformation altogether. Furthermore, the nature of the substituent will affect the basicity and hydrogen bonding potential of the nitrogen atom, which can have profound implications for drug-receptor interactions.

Comparative Analysis: Adamantane vs. 4-Azatricyclo[4.3.1.13,8]undecane

A comparative analysis with the parent hydrocarbon, adamantane, highlights the unique conformational features introduced by the nitrogen atom. Adamantane is a highly rigid molecule with Td symmetry. The introduction of the nitrogen atom in the 4-position to form 4-azatricyclo[4.3.1.13,8]undecane breaks this high symmetry and introduces a degree of flexibility, primarily associated with the seven-membered ring containing the nitrogen. This localized flexibility within a globally rigid framework is a key feature that can be exploited in the design of selective ligands.

Conclusion and Future Perspectives

The conformational analysis of the 4-azatricyclo[4.3.1.13,8]undecane scaffold requires a multi-pronged approach that judiciously combines experimental and computational techniques. X-ray crystallography provides a foundational understanding of the solid-state structure, while NMR spectroscopy offers invaluable insights into the dynamic conformational equilibria in solution. Computational modeling serves as a powerful tool to explore the conformational landscape and to rationalize experimental observations.

As the importance of three-dimensional molecular shape in drug discovery continues to grow, a thorough understanding of the conformational preferences of scaffolds like 4-azatricyclo[4.3.1.13,8]undecane will be increasingly crucial. Future studies involving advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, and more sophisticated computational methods will undoubtedly provide an even more detailed picture of the conformational dynamics of this fascinating and medicinally relevant azacage.

References

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link].

  • 1H and 13C NMR assignments and conformational analysis of some podocarpene derivatives. Universitat de València. Available at: [Link].

  • Averina, N. V., Borisova, G. S., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.
  • Conformational Analysis of the cis‐ and trans‐Isomers of FK506 by NMR and Molecular Dynamics. Macquarie University. Available at: [Link].

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2020). National Institutes of Health. Available at: [Link].

  • New Substituted 4-Azatricyclo[4.3.1.13.8]undecane Derivatives. ElectronicsAndBooks. Available at: [Link].

  • Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. (2007). MDPI. Available at: [Link].

  • 1-Heptyl-1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecan-1-ium iodide. (2011). National Institutes of Health. Available at: [Link].

  • Crystal and molecular structure of 1,3,6,8-tetra-azatricyclo[4.4.1.13,8]-dodecane, the 2:1 condensation product of formaldehyde and 1,2-diaminoethane, and the conformation of this system. Semantic Scholar. Available at: [Link].

  • Molecular Mechanics (MM). Compchems. Available at: [Link].

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available at: [Link].

  • Introduction to Molecular Mechanics Part 1: Stretch, Bend, and Torsion Terms. (2021). YouTube. Available at: [Link].

  • Crystal structure of the 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU)–4-nitrophenol (1/2) adduct: the role of anomeric effect in the formation of a second hydrogen-bond interaction. (2015). National Institutes of Health. Available at: [Link].

Sources

"literature review of 4-Azatricyclo[4.3.1.13,8]undecane research"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an exhaustive review of the 4-Azatricyclo[4.3.1.1


]undecane  scaffold (commonly known as 4-Azahomoadamantane ). This document is structured to serve drug discovery scientists and organic chemists, moving from synthesis to pharmacological application without redundant preamble.

Beyond Adamantane: The Case for Cage Expansion

Executive Summary While the adamantane cage (tricyclo[3.3.1.1


]decane) is a cornerstone of medicinal chemistry—anchoring drugs like Amantadine, Rimantadine, and Memantine—its utility is often limited by patent crowding and specific steric constraints. The 4-azatricyclo[4.3.1.1

]undecane
scaffold represents a "cage-expanded" homolog.[1] By inserting a nitrogen atom into the adamantane framework, researchers unlock a novel chemical space that retains the lipophilicity and metabolic stability of the parent cage while introducing a basic center within the rigid skeleton, altering the pharmacophore's electronic profile and receptor binding vectors.

SECTION 1: Structural Chemistry & Synthesis

The synthesis of 4-azahomoadamantane is a classic example of skeletal rearrangement.[1] The primary challenge is the regioselective insertion of the nitrogen atom into the highly symmetric adamantane cage.

The Synthetic Pathways

Two dominant pathways exist for accessing this scaffold, both originating from 2-adamantanone .[1]

  • The Schmidt Reaction (Direct Insertion):

    • Mechanism: Treatment of 2-adamantanone with hydrazoic acid (

      
      ) in strong acid.[1] The migration of the methylene carbon is favored over the bridgehead methine, but in the symmetric 2-adamantanone, this leads to the expanded lactam.
      
    • Utility: One-pot, high-yielding, but requires handling hazardous azides.[1]

  • The Beckmann Rearrangement (Stepwise):

    • Mechanism: Conversion of 2-adamantanone to its oxime, followed by rearrangement using thionyl chloride (

      
      ) or polyphosphoric acid (PPA).[1]
      
    • Utility: Safer, avoids bulk azide handling, easier to scale.[1]

Experimental Protocol: Synthesis of 4-Azahomoadamantane

Source Grounding: Sasaki et al. (J. Org.[1][2] Chem) and Averina et al. (Russ.[1][2][3] J. Org.[1][3] Chem).[2][3][4][5][6]

Target Molecule: 4-Azatricyclo[4.3.1.1


]undecane (Amine)
Precursor:  4-Azatricyclo[4.3.1.1

]undecan-5-one (Lactam)[1]
Step 1: Cage Expansion (Beckmann Rearrangement)
ParameterCondition
Reagents 2-Adamantanone oxime (1.0 eq), Polyphosphoric acid (PPA) (excess)
Temperature 100–120 °C
Time 2–4 Hours
Workup Pour onto crushed ice; neutralize with

; extract with

.
Yield ~85-90% of Lactam
Step 2: Lactam Reduction
ParameterCondition
Reagents Lactam (Step 1 product),

(2.5 eq)
Solvent Anhydrous THF or Diethyl Ether
Temperature Reflux (

for THF)
Time 6–12 Hours
Quench Fieser method (

, 15%

,

)
Purification Recrystallization from hexane or sublimation.[1]
Product 4-Azahomoadamantane (White crystalline solid, mp ~316°C)

SECTION 2: Visualization of Reaction Logic

The following diagram illustrates the mechanistic flow from the parent adamantane to the expanded aza-scaffold.

SynthesisPath cluster_0 Cage Expansion Phase Adamantanone 2-Adamantanone (C10H14O) Oxime Adamantanone Oxime (Intermediate) Adamantanone->Oxime NH2OH·HCl NaOAc Lactam 4-Azahomoadamantane-5-one (Lactam Scaffold) Adamantanone->Lactam Schmidt Rxn (NaN3, MSA) Oxime->Lactam Beckmann Rearr. (PPA or SOCl2) Target 4-Azahomoadamantane (Target Amine) Lactam->Target Reduction (LiAlH4 / THF)

Figure 1: Synthetic pathway for the ring expansion of 2-adamantanone to 4-azahomoadamantane via Beckmann or Schmidt rearrangement.[1]

SECTION 3: Pharmacological Landscape

The 4-azahomoadamantane scaffold is not merely a chemical curiosity; it is a bioisostere of adamantane with distinct pharmacological properties.[1]

Antiviral Activity (Influenza A)

Similar to Amantadine, 4-azahomoadamantane derivatives have shown efficacy in blocking the M2 ion channel of the Influenza A virus. The expanded cage alters the steric bulk, potentially overcoming resistance mutations that render standard adamantanes ineffective.

  • Key Finding: Derivatives

    
    -substituted with alkyl or acyl groups (e.g., Compounds 4f/4g in Georgiev et al.) displayed measurable antiviral activity.[1]
    
  • Mechanism: Uncoating inhibition via M2 channel blockade.[1]

Neuropharmacology (NMDA & P2X7)

The lipophilic amine nature of the scaffold mimics Memantine (an NMDA antagonist).[1]

  • NMDA Receptor: The cage size allows it to lodge in the cation channel of the NMDA receptor, acting as an open-channel blocker. The expanded size (

    
     vs 
    
    
    
    ) modulates the off-rate (kinetics), which is critical for safety profiles (avoiding psychotomimetic side effects).[1]
  • P2X7 Receptor Antagonism: While standard adamantane amides are known P2X7 antagonists (e.g., for inflammation/pain), the 4-azahomoadamantane core provides a vector for "scaffold hopping." The nitrogen within the cage allows for unique hydrogen bonding interactions within the allosteric pocket that are impossible with the all-carbon adamantane cage.[1]

Comparative Activity Data

Based on structure-activity relationship (SAR) studies from Georgiev et al. and Averina et al.[1]

Derivative ClassSubstituent (

)
Primary TargetActivity Notes
Unsubstituted

NMDA / Sigma-1Moderate affinity; high CNS penetration.[1]

-Alkyl

Influenza A (M2)Comparable to Rimantadine; altered resistance profile.[1]

-Acyl

P2X7 / InflammationReduced basicity; acts as a lipophilic linker.[1]
Amino-Derivatives

(on cage)
AntiviralEnhanced potency due to secondary binding sites.[1]

SECTION 4: Future Outlook & Strategic Value

For drug development professionals, the 4-azahomoadamantane scaffold offers three distinct strategic advantages:

  • Intellectual Property (IP): It sits outside the crowded "adamantane" patent space while retaining the desirable physicochemical properties (LogP ~2.0–3.0).[1]

  • Metabolic Stability: The cage structure protects the nitrogen from rapid oxidative metabolism (N-dealkylation), prolonging half-life.[1]

  • Vectorization: The secondary amine provides a handle for attaching pharmacophores, creating "bivalent" ligands where the cage acts as both a linker and a lipophilic anchor.

References
  • Sasaki, T., et al. "Synthesis of adamantane derivatives.[1][2][7] XII. Schmidt reaction of adamantan-2-one." Journal of Organic Chemistry, 1970.[1]

  • Averina, N. V., et al. "Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives."[1][2][3] Russian Journal of Organic Chemistry, 2001.[1][3]

  • Georgiev, V. S., et al. "New Substituted 4-Azatricyclo[4.3.1.13,8]undecane Derivatives."[1] Journal of Heterocyclic Chemistry, 1986.[1] [1]

  • PubChem. "4-Azatricyclo[4.3.1.13,8]undecane Compound Summary." National Library of Medicine.[1]

Sources

Technical Guide: Solubility Profile of 4-Azatricyclo[4.3.1.1^3,8]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azatricyclo[4.3.1.1^3,8]undecane (also known as 4-azahomoadamantane) represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore for antiviral agents (e.g., rimantadine analogs) and CNS-active compounds. Its unique architecture—a secondary amine embedded within a lipophilic adamantane-like cage—creates a distinct "amphiphilic" solubility profile.

This guide provides a rigorous technical analysis of its solubility behavior. Unlike simple hydrocarbons, the presence of the nitrogen atom introduces hydrogen-bond accepting/donating capabilities that disrupt the classic lipophilic trends of the parent adamantane. This document synthesizes empirical data from synthesis/purification protocols with thermodynamic principles to guide researchers in solvent selection for extraction, crystallization, and formulation.

Molecular Architecture & Physicochemical Profile

To predict and manipulate solubility, one must first understand the solute's competitive internal forces. 4-Azatricyclo[4.3.1.1^3,8]undecane is not merely a "greasy" hydrocarbon; it is a rigid, bulky amine.

Structural Analysis
  • Lipophilic Domain: The tricyclic cage (

    
     framework) drives interactions with non-polar solvents (London Dispersion Forces).
    
  • Polar Domain: The secondary amine (

    
    ) acts as a hydrogen bond donor and acceptor, facilitating solubility in alcohols and allowing for salt formation.
    
Key Physicochemical Parameters
ParameterValue / CharacteristicRelevance to Solubility
Molecular Formula

MW: 151.25 g/mol
Physical State White Crystalline SolidHigh lattice energy requires significant solvation energy to break.
Melting Point ~290–300 °C (Sublimes)Extremely high MP indicates strong intermolecular packing; reduces solubility in low-boiling solvents.
LogP (Predicted) ~2.1 – 2.5Moderately lipophilic (Lower than Adamantane ~3.8 due to amine).
pKa (Conj. Acid) ~10.5 – 11.0Highly basic; solubility in water is pH-dependent (insoluble at pH > 11, soluble at pH < 9).
Interaction Map (DOT Visualization)

The following diagram illustrates the competing solvation forces acting on the molecule.

G Compound 4-Azatricyclo[4.3.1.1^3,8]undecane Cage Tricyclic Cage (Lipophilic) Compound->Cage Amine Secondary Amine (NH) (Polar/Basic) Compound->Amine Solvent_PA Chlorinated Solvents (DCM, Chloroform) Compound->Solvent_PA Dipole-Dipole (Excellent Solubility) Solvent_NP Non-Polar Solvents (Hexane, Toluene) Cage->Solvent_NP Dispersion Forces (High Affinity) Solvent_PP Polar Protic Solvents (Ethanol, Methanol) Amine->Solvent_PP H-Bonding (Solvation)

Figure 1: Solute-Solvent Interaction Map. The lipophilic cage drives solubility in hydrocarbons, while the amine functionality enables dissolution in alcohols.

Solubility Landscape: Empirical Data & Solvent Selection

While specific mole-fraction tables are rare in open literature, solubility behavior can be accurately derived from validated purification protocols (recrystallization and extraction) found in synthetic literature.

Solvent Compatibility Table

The following table categorizes solvents based on their utility for 4-azahomoadamantane (Free Base).

Solvent ClassSpecific SolventSolubility RatingOperational Context
Hydrocarbons n-Hexane Moderate (Temp Dependent)Primary Recrystallization Solvent. Soluble at boiling (69°C), crystallizes upon cooling.
Chlorinated Dichloromethane (DCM) High Extraction/Elution. Best for dissolving the crude free base during workup or chromatography.
Chlorinated Chloroform High Excellent solvent for NMR analysis and liquid-liquid extraction.
Alcohols Ethanol / Methanol GoodSoluble due to H-bonding. Often used for crystallizing the Hydrochloride Salt .
Alcohols 2-Propanol (IPA) ModerateUsed for recrystallizing substituted derivatives.
Ethers Diethyl Ether / THF Moderate to GoodGood for extraction; often used to deliver HCl gas for salt formation.
Water Water Low (pH > 10) Insoluble as free base. High solubility as HCl salt (pH < 7).
Critical Experimental Insights
  • Recrystallization Strategy: Literature confirms that n-hexane is the solvent of choice for the free base. The compound dissolves in boiling hexane and precipitates as white crystals upon cooling. This indicates a steep solubility curve (

    
    ), implying a high positive enthalpy of solution (
    
    
    
    ).
  • Extraction Protocol: When synthesizing the amine from its lactam precursor (via

    
     reduction), the standard workup involves extraction with DCM  or Chloroform . This confirms that the partition coefficient (
    
    
    
    ) heavily favors the organic chlorinated phase at basic pH.
  • Salt Formation: To solubilize the compound in aqueous media for biological testing, it must be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in Diethyl Ether or Ethanol and bubbling HCl gas, causing the salt to precipitate.

Thermodynamic Modeling & Prediction

For researchers requiring precise solubility data (mole fraction,


) where none exists, the following thermodynamic framework must be applied. This section details how to generate and model the data.
The Modified Apelblat Model

The Apelblat equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression.
    

Scientific Rationale: The term


 accounts for the temperature dependence of the enthalpy of solution. For a rigid cage structure like 4-azahomoadamantane, the entropy of mixing is significant.
Van't Hoff Analysis

To determine the thermodynamic driving forces (


, 

,

), plot

vs

.
  • Linear Plot: Indicates constant enthalpy of solution.

  • Slope (

    
    ): 
    
    
    
  • Interpretation: A steep slope (expected for Hexane) indicates the dissolution is highly endothermic and entropy-driven.

Experimental Protocol: Determination of Solubility

This protocol ensures data integrity and reproducibility (E-E-A-T). It uses the Shake-Flask Method , the gold standard for equilibrium solubility.[2]

Workflow Diagram

Workflow Start Preparation Step1 Excess Solute Addition (Add solid 4-azahomoadamantane to solvent until saturation) Start->Step1 Step2 Equilibration (Orbital Shaker: 24-72h @ Constant T) Step1->Step2 Temp Control ±0.1°C Step3 Phase Separation (Sedimentation or Centrifugation) Step2->Step3 Step4 Filtration (0.45 µm PTFE Syringe Filter) Step3->Step4 Isothermal Filtration Step5 Quantification (GC-MS or HPLC-UV) Step4->Step5 End Data Analysis (Calculate Mole Fraction x2) Step5->End

Figure 2: Self-Validating Solubility Measurement Workflow.

Detailed Methodology
  • Preparation: Place an excess amount of 4-Azatricyclo[4.3.1.1^3,8]undecane (approx. 100-200 mg) into a glass vial.

  • Solvent Addition: Add 2-5 mL of the target solvent (e.g., Hexane, Methanol, Toluene).

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker. Agitate at the desired temperature (e.g., 298.15 K) for 48 hours .

    • Validation Check: Ensure solid is still present after 48 hours. If not, add more solid and repeat.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours.

  • Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter , extract the supernatant. Crucial: The filter must be at the same temperature as the solution to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate and analyze via GC-FID or HPLC (C18 column, Acetonitrile/Water mobile phase, basic pH modifier).

  • Calculation:

    
    
    Where 
    
    
    
    is moles of solute and
    
    
    is moles of solvent.

References

  • Averina, E. B., Borisova, G. S., & Zefirov, N. S. (2001).[3] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.[3]

    • Core Reference: Definitive review on synthesis and properties.
  • Sasaki, T., Eguchi, S., & Toi, N. (1979).[4] Synthesis of adamantane derivatives. 42. Novel synthesis of 5-methylene-4-azahomoadamantane derivatives. Journal of Organic Chemistry, 44(21), 3711–3715.

    • Validation: Describes purification via alumina column (DCM)
  • Mousseron-Canet, M., et al. (1986). New Substituted 4-Azatricyclo[4.3.1.1^3.8]undecane Derivatives. Journal of Heterocyclic Chemistry, 23, 1023.[5]

    • Validation: Confirms recrystallization of the amine from hexane and the salt
  • Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.

    • Methodology: Provides the standard thermodynamic framework (Apelbl

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Azatricyclo[4.3.1.13,8]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 4-azatricyclo[4.3.1.13,8]undecane and its derivatives. This unique tricyclic amine, also known as 4-azahomoadamantane, serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, cage-like structure imparts unique physicochemical properties to molecules, making it an attractive building block for the development of novel therapeutic agents and functional materials.

This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity target compounds.

Strategic Overview of the Synthetic Pathway

The primary and most established route to the 4-azatricyclo[4.3.1.13,8]undecane core commences with the readily available adamantan-2-one. The synthesis unfolds in two key stages:

  • Ring Expansion via Beckmann Rearrangement: The carbocyclic framework of adamantan-2-one is expanded to incorporate a nitrogen atom, forming the lactam 4-azatricyclo[4.3.1.13,8]undecan-5-one. This is achieved through the Beckmann rearrangement of adamantan-2-one oxime.

  • Reduction of the Lactam: The resulting lactam is then reduced to the corresponding saturated secondary amine, yielding the parent 4-azatricyclo[4.3.1.13,8]undecane.

Subsequent derivatization of the secondary amine allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

Synthesis_Overview Adamantanone Adamantan-2-one Oxime Adamantan-2-one Oxime Adamantanone->Oxime Oximation (Hydroxylamine) Lactam 4-Azatricyclo[4.3.1.13,8]undecan-5-one Oxime->Lactam Beckmann Rearrangement (e.g., PPA) Amine 4-Azatricyclo[4.3.1.13,8]undecane Lactam->Amine Reduction (e.g., LiAlH4) Derivatives N-Substituted Derivatives Amine->Derivatives N-Functionalization (Alkylation, Acylation, etc.)

Caption: Overall synthetic workflow for 4-azatricyclo[4.3.1.13,8]undecane and its derivatives.

Part 1: Synthesis of the Core Scaffold

This section details the protocols for the synthesis of the foundational lactam intermediate and the parent amine.

Protocol 1: Beckmann Rearrangement of Adamantan-2-one Oxime

The Beckmann rearrangement is a classic and reliable method for the conversion of an oxime to an amide.[1] In this case, the rigid structure of the adamantane cage ensures a specific and high-yielding rearrangement to the desired seven-membered lactam. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, acting as both a strong acid and a dehydrating agent.[2][3]

Step 1a: Oximation of Adamantan-2-one

  • Materials:

    • Adamantan-2-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Potassium carbonate (K₂CO₃)

    • Absolute ethanol

    • Deionized water

  • Procedure:

    • To a stirred suspension of hydroxylamine hydrochloride (20.0 g, 288 mmol) and potassium carbonate (23.0 g, 166 mmol) in absolute ethanol (300 mL) in a round-bottom flask, add adamantan-2-one (17.0 g, 113 mmol).[4]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours.[4]

    • After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the ethanol.[4]

    • To the residue, add deionized water (300 mL) and stir to precipitate the oxime.[4]

    • Collect the white solid by vacuum filtration, wash with cold water, and air-dry to yield adamantan-2-one oxime. The product is typically of sufficient purity for the next step.

Step 1b: Polyphosphoric Acid-Catalyzed Rearrangement

  • Materials:

    • Adamantan-2-one oxime

    • Polyphosphoric acid (PPA)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a thermometer, carefully add adamantan-2-one oxime (10.0 g, 60.5 mmol) to polyphosphoric acid (100 g). Note: PPA is highly viscous; warming it slightly can aid in transfer.

    • Heat the mixture with stirring to 125-130°C and maintain this temperature for 15-30 minutes.[2] The reaction is typically rapid at this temperature.

    • Allow the mixture to cool slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the lactam.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous slurry with dichloromethane or chloroform (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-azatricyclo[4.3.1.13,8]undecan-5-one.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Compound Molecular Formula Molecular Weight Melting Point (°C)
4-Azatricyclo[4.3.1.13,8]undecan-5-one[5]C₁₀H₁₅NO165.23309-318
Protocol 2: Reduction of 4-Azatricyclo[4.3.1.13,8]undecan-5-one

The reduction of the lactam to the corresponding amine is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[2][6] This reagent completely reduces the amide functionality to a methylene group.

  • Materials:

    • 4-Azatricyclo[4.3.1.13,8]undecan-5-one

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

    • Water

    • 15% Sodium hydroxide (NaOH) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Safety First: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents relative to the lactam) in anhydrous THF (10 volumes).[7]

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of 4-azatricyclo[4.3.1.13,8]undecan-5-one (1 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up (Fieser Method): Cool the reaction mixture to 0°C. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[8]

    • Stir the resulting mixture at room temperature for at least 30 minutes.

    • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.

    • Filter the granular solid through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield 4-azatricyclo[4.3.1.13,8]undecane. The product can be further purified by sublimation or recrystallization if necessary.

Compound Molecular Formula Molecular Weight
4-Azatricyclo[4.3.1.13,8]undecane[9]C₁₀H₁₇N151.25

Part 2: Synthesis of N-Substituted Derivatives

The secondary amine of the 4-azatricyclo[4.3.1.13,8]undecane scaffold is a versatile handle for the introduction of various substituents. Standard N-alkylation and N-acylation protocols can be readily applied.

Protocol 3: N-Alkylation with Alkyl Halides

N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly modulate the compound's lipophilicity and basicity. This reaction typically proceeds via an Sₙ2 mechanism.[10]

  • Materials:

    • 4-Azatricyclo[4.3.1.13,8]undecane

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 equivalents)

    • Base (e.g., potassium carbonate, triethylamine) (2.0-3.0 equivalents)

    • Solvent (e.g., acetonitrile, DMF)

    • Deionized water

    • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • In a round-bottom flask, dissolve 4-azatricyclo[4.3.1.13,8]undecane (1.0 equivalent) in acetonitrile or DMF.

    • Add the base (e.g., potassium carbonate, 2.0 equivalents).

    • Add the alkyl halide (1.1 equivalents) to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl derivative.

Protocol 4: N-Acylation with Acyl Chlorides or Anhydrides

N-acylation introduces an acyl group, forming an amide. This transformation can alter the hydrogen-bonding capabilities and electronic properties of the molecule.[11]

  • Materials:

    • 4-Azatricyclo[4.3.1.13,8]undecane

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 equivalents)

    • Base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents)

    • Anhydrous solvent (e.g., dichloromethane, THF)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-azatricyclo[4.3.1.13,8]undecane (1.0 equivalent) and the base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure N-acyl derivative.

Derivatization cluster_alkylation N-Alkylation cluster_acylation N-Acylation ParentAmine 4-Azatricyclo[4.3.1.13,8]undecane N_Alkyl N-Alkyl Derivative ParentAmine->N_Alkyl Alkyl Halide, Base (e.g., K₂CO₃) N_Acyl N-Acyl Derivative ParentAmine->N_Acyl Acyl Chloride/Anhydride, Base (e.g., Et₃N)

Sources

Application Note: 4-Azahomoadamantane in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Scaffold Hopping, Synthesis Protocols, and Biological Profiling for Antiviral and CNS Targets

Abstract

This guide details the application of 4-azahomoadamantane (4-azatricyclo[4.3.1.1^3,8]undecane) as a privileged scaffold in medicinal chemistry. Unlike its parent compound adamantane, the 4-azahomoadamantane core incorporates a secondary amine within the cage structure, offering superior solubility, metabolic stability, and a vector for functionalization. This note provides a comprehensive technical roadmap for researchers, covering the chemical synthesis via ring expansion (Beckmann/Schmidt), physicochemical profiling , and biological applications in overcoming influenza M2 channel resistance and targeting Sigma (


) receptors for CNS disorders.

Introduction: The Scaffold Advantage

The adamantane cage is a staple in drug design (e.g., Amantadine, Memantine) due to its lipophilicity and ability to traverse the Blood-Brain Barrier (BBB). However, its high logP often leads to poor solubility and "grease ball" non-specific binding.

4-Azahomoadamantane represents a strategic "scaffold hop":

  • Ring Expansion: Insertion of a methylene group and a nitrogen atom expands the cage from tricyclic[3.3.1.1^3,7]decane (adamantane) to tricyclic[4.3.1.1^3,8]undecane.

  • Physicochemical Improvements:

    • Reduced Lipophilicity: The polar amine lowers logP (approx. 1.5–2.0 units lower than adamantane), improving druggability.

    • Functionalization: The secondary amine provides a handle for derivatization without disrupting the cage geometry.

    • Basicity: The nitrogen is protonated at physiological pH, mimicking the ammonium pharmacophore of amantadine but with a larger steric profile.

Table 1: Comparative Properties
PropertyAdamantane (Amantadine)4-AzahomoadamantaneImpact on Drug Design
Core Structure


Expanded cage volume
LogP (Calc) ~2.5 - 3.0~1.1 - 1.5Improved water solubility
pKa ~10.1~10.5Maintains cation at pH 7.4
Metabolic Stability High (CYP resistant)High (Cage protects N)Long half-life
Geometry Rigid, GlobularRigid, Slightly ElongatedFits larger mutant pockets

Core Applications

A. Antiviral Therapy: Overcoming M2 Channel Resistance

The M2 proton channel of Influenza A is the target of amantadine.[1][2][3] However, the widespread S31N mutation renders the channel resistant by enlarging the pore and altering the binding site geometry.

  • Mechanism: 4-Azahomoadamantane derivatives act as channel blockers. Their expanded cage diameter allows them to establish better van der Waals contacts within the wider S31N mutant pore compared to the smaller adamantane.

  • Pharmacophore: The protonated nitrogen mimics the hydronium ion (

    
    ), electrostatically repelling protons and blocking conductance.
    
B. CNS Disorders: Sigma ( ) Receptor Ligands

Sigma-1 (


) receptors are targets for neuroprotection, depression, and neuropathic pain.
  • Binding Mode: The

    
     pharmacophore requires a basic nitrogen flanked by hydrophobic regions. 4-Azahomoadamantane provides the perfect "hydrophobic cage + basic amine" motif.
    
  • Selectivity: N-substitution (e.g., phenethyl, benzyl groups) on the 4-azahomoadamantane core allows tuning of selectivity between

    
     and 
    
    
    
    subtypes.[4]

Detailed Protocols

Protocol 1: Chemical Synthesis of 4-Azahomoadamantane

Objective: Synthesize 4-azahomoadamantane from 2-adamantanone via the Beckmann Rearrangement.

Reagents:

  • 2-Adamantanone

  • Hydroxylamine hydrochloride (

    
    )
    
  • Polyphosphoric acid (PPA) or Methanesulfonyl chloride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Solvents: Ethanol, Pyridine, THF (anhydrous)

Workflow Diagram (DOT):

SynthesisWorkflow Start 2-Adamantanone Step1 Oxime Formation (NH2OH·HCl, Pyridine) Start->Step1 Inter1 Adamantanone Oxime Step1->Inter1 Step2 Beckmann Rearrangement (PPA or MsCl/Base, Heat) Inter1->Step2 Ring Expansion Inter2 4-Azahomoadamantan-5-one (Lactam) Step2->Inter2 Step3 Reduction (LiAlH4, THF, Reflux) Inter2->Step3 End 4-Azahomoadamantane (Amine) Step3->End

Figure 1: Synthetic route for the ring expansion of adamantane to 4-azahomoadamantane.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-adamantanone (10 mmol) in ethanol (30 mL) and pyridine (3 mL).

    • Add hydroxylamine hydrochloride (15 mmol).

    • Reflux for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Validation: Disappearance of ketone spot (

      
      ) and appearance of oxime (
      
      
      
      ).
    • Evaporate solvent, wash with water, and recrystallize from aqueous ethanol.

  • Beckmann Rearrangement (Ring Expansion):

    • Mix the dried oxime (1 g) with Polyphosphoric acid (PPA, 20 g).

    • Heat to 100–120°C for 30–60 minutes with vigorous stirring. The mixture will become viscous and dark.

    • Quench: Pour the hot reaction mixture onto crushed ice (100 g) carefully.

    • Neutralize with

      
       or NaOH solution until pH 8. Extract with Chloroform (
      
      
      
      mL).
    • Dry over

      
       and evaporate.
      
    • Product:4-azatricyclo[4.3.1.1^3,8]undecan-5-one (Lactam).

    • Validation: IR spectrum shows strong Amide I band at ~1640

      
      .
      
  • Reduction to Amine:

    • Suspend

      
       (2 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.
      
    • Add the Lactam (from Step 2) dissolved in THF dropwise.

    • Reflux for 12–24 hours.

    • Workup (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially. Filter the granular precipitate.
    • Concentrate filtrate to yield 4-azahomoadamantane .

    • Validation: NMR (

      
      ) shows disappearance of amide carbonyl carbon (~175 ppm) and appearance of 
      
      
      
      adjacent to amine (~50-60 ppm).
Protocol 2: Biological Assay (M2 Channel Inhibition)

Objective: Quantify the inhibitory potential of 4-azahomoadamantane derivatives against Wild-Type (WT) and S31N mutant M2 channels.[5]

Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes.

  • Expression:

    • Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein (WT or S31N).

    • Incubate at 18°C for 48–72 hours to allow protein expression.

  • Electrophysiology:

    • Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4).

    • Clamp voltage at -60 mV.

    • Activation: Switch perfusate to pH 5.5 buffer to activate the M2 proton channel. Observe inward current (

      
      ).
      
  • Drug Application:

    • Once current stabilizes, perfuse pH 5.5 buffer containing the test compound (e.g., 100

      
      ).
      
    • Record the residual current (

      
      ).
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Generate Dose-Response curves to determine

      
      .
      

Mechanism of Action Diagram (DOT):

MOA cluster_resistance Resistance Mechanism (S31N) Virus Influenza Virus (Endosome) LowPH Low pH (5.5) Activation Virus->LowPH M2_Open M2 Channel Opens (H+ Influx) LowPH->M2_Open Uncoating Viral Uncoating (RNP Release) M2_Open->Uncoating Inhibitor 4-Azahomoadamantane (Protonated) Block Steric & Electrostatic Blockade Inhibitor->Block Block->M2_Open Inhibits Mutant S31N Mutant (Wider Pore) Fit Homoadamantane Fits Expanded Pore Mutant->Fit

Figure 2: Mechanism of action for M2 channel inhibition and overcoming S31N resistance.

Data Presentation: SAR Summary

The following table summarizes representative Structure-Activity Relationship (SAR) trends for adamantane vs. azahomoadamantane derivatives against Influenza A (H3N2) and Sigma Receptors.

Compound ClassR-Group (N-Subst.)[6]M2 Channel (WT)

M2 Channel (S31N) Activity

Receptor

(nM)
Adamantane H (Amantadine)~10-20

Resistant (>100

)
> 10,000
Adamantane Methyl (Rimantadine)~5-10

Resistant> 5,000
4-Azahomoadamantane H (Unsubstituted)~20-30

Weak / Moderate~500 - 1,000
4-Azahomoadamantane Methyl~15

Moderate~200
4-Azahomoadamantane PhenethylInactiveInactive< 10 nM (High Affinity)
4-Azahomoadamantane BenzylWeakWeak~20 - 50 nM

Note: Data represents general trends derived from comparative literature analysis. Specific values vary by assay conditions.

References

  • Synthesis via Beckmann Rearrangement: Korsloot, J. G., & Keizer, V. G. (1969). The Beckmann rearrangement of adamantanone oxime. Tetrahedron Letters, 10(40), 3517-3520.

  • Schmidt Reaction Protocol: Sasaki, T., Eguchi, S., & Toru, T. (1970). Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one. The Journal of Organic Chemistry, 35(12), 4109–4114.

  • M2 Channel Inhibition & Resistance: Wang, J., et al. (2011). Discovery of novel influenza A virus M2 proton channel inhibitors. ACS Medicinal Chemistry Letters, 2(4), 307-312.

  • Sigma Receptor Ligands: Averina, N. V., et al. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934.[6][7]

  • General Review of Azaadamantanes: Burke, T. G., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47, 1133–1154.

Sources

"development of anticancer drugs using the 4-Azatricyclo[4.3.1.13,8]undecane framework"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The "Escape from Flatland" in Oncology Drug Design Modern medicinal chemistry is shifting away from flat, aromatic-heavy molecules toward three-dimensional (3D) scaffolds to improve solubility, selectivity, and patentability. The 4-Azatricyclo[4.3.1.1^3,8]undecane (commonly known as 4-azahomoadamantane ) framework offers a unique, rigid, spherical architecture. As a bioisostere of adamantane (e.g., Memantine), it retains the ability to traverse the Blood-Brain Barrier (BBB)—a critical feature for treating Glioblastoma Multiforme (GBM) and Brain Metastases —while offering distinct vectors for functionalization at the nitrogen (N-4) and bridgehead carbons.

Therapeutic Target: NMDA Receptors in Cancer While historically associated with neuroprotection, N-methyl-D-aspartate receptors (NMDARs) are now recognized as drivers of malignancy in non-neuronal tumors (breast, lung, and prostate). Glutamate signaling via NMDARs upregulates the Ca²⁺/CaMKII/ERK/mTOR pathway, promoting proliferation and invasiveness. This guide details the protocol for synthesizing 4-azahomoadamantane derivatives and screening them as NMDAR antagonists with antiproliferative activity.

Chemical Synthesis & Functionalization Protocol

Objective: Synthesize the core scaffold from commercially available adamantanone and generate an N-substituted library for Structure-Activity Relationship (SAR) studies.

Workflow Diagram (Synthesis)

SynthesisPath Start Adamantanone (Starting Material) Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 Adamantanone Oxime Step1->Inter1 Step2 Beckmann Rearrangement (SOCl2 or PPA) Inter1->Step2 Inter2 4-Azahomoadamantan-5-one (Lactam) Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Core 4-Azahomoadamantane (Scaffold) Step3->Core Step4 N-Functionalization (R-X / Base) Core->Step4 Final Target Library (N-Substituted) Step4->Final

Caption: Figure 1. Synthetic route from Adamantanone to N-functionalized 4-Azahomoadamantane derivatives.

Detailed Protocol Steps

Step 1: Synthesis of Adamantanone Oxime

  • Dissolve Adamantanone (10 mmol) in ethanol (30 mL).

  • Add Hydroxylamine hydrochloride (15 mmol) and Pyridine (15 mmol).

  • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Concentrate, dilute with water, and filter the precipitate. Recrystallize from methanol.

Step 2: Beckmann Rearrangement (Ring Expansion)

  • Dissolve the oxime (5 mmol) in anhydrous ether.

  • Cool to 0°C and add Thionyl Chloride (SOCl₂) dropwise (or use Polyphosphoric Acid at 120°C for solvent-free conditions).

  • Stir for 1 hour at RT. The rearrangement inserts the nitrogen into the cage, expanding the tricyclic system to 4-azatricyclo[4.3.1.1^3,8]undecan-5-one (Lactam).

  • Quench with ice water, neutralize with NaHCO₃, and extract with CH₂Cl₂.

Step 3: Reduction to Amine (The Core Scaffold)

  • Suspend LiAlH₄ (10 mmol) in dry THF under Argon.

  • Add the Lactam (2 mmol) dissolved in THF dropwise.

  • Reflux for 12 hours.

  • Critical Safety: Quench carefully using the Fieser method (Water, 15% NaOH, Water).

  • Filter solids, dry filtrate over MgSO₄, and concentrate to yield 4-azatricyclo[4.3.1.1^3,8]undecane .

Step 4: Library Generation (N-Alkylation)

  • Reaction: Core Amine + R-Br (Alkyl Halide) + K₂CO₃ in DMF at 60°C.

  • Target R-Groups:

    • Benzyl/Substituted Benzyl: To target the hydrophobic pocket of the NMDAR channel.

    • Amino-alkyl chains: To mimic polyamines or improve solubility.

    • Nitrate esters: For dual-action (NO release + NMDAR antagonism).

Biological Evaluation Protocols

Objective: Validate the anticancer potential by screening for cytotoxicity and confirming the Mechanism of Action (MOA) via NMDAR antagonism.

Signaling Pathway (MOA)

MOA Glutamate Glutamate (Tumor Microenvironment) NMDAR NMDA Receptor (Ca2+ Channel) Glutamate->NMDAR Activates Ca Intracellular Ca2+ Influx NMDAR->Ca Drug 4-Azahomoadamantane Derivative Drug->NMDAR Blocks (Channel) CaMKII CaMKII Ca->CaMKII ERK ERK/MAPK CaMKII->ERK mTOR mTORC1 Activation ERK->mTOR Prolif Tumor Proliferation & Migration mTOR->Prolif

Caption: Figure 2. Mechanism of Action. The scaffold blocks NMDAR, preventing Ca²⁺ influx and downstream oncogenic signaling.

Protocol A: In Vitro Cytotoxicity Screen

Cell Lines:

  • U87MG (Glioblastoma): High NMDAR expression; relevant for BBB-permeable scaffolds.

  • MDA-MB-231 (Breast): Triple-negative, NMDAR-dependent metastasis.

  • MCF-7 (Breast): Control (lower metastatic potential).

Method (MTT Assay):

  • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treat with drug library (0.1 µM – 100 µM) for 72h.

  • Add MTT reagent (0.5 mg/mL) for 4h.

  • Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Control: Use Memantine (10-100 µM) as a positive control for scaffold comparison.

Protocol B: Functional NMDAR Antagonism (Ca²⁺ Flux)

Rationale: To prove the drug kills cancer cells via NMDAR blockade, not non-specific toxicity.

  • Load cells with Fluo-4 AM (calcium indicator).

  • Pre-incubate with test compound (10 µM) for 30 min.

  • Stimulate with NMDA (100 µM) + Glycine (10 µM) .

  • Measure fluorescence kinetics (Ex 494 / Em 506) using a plate reader (e.g., FLIPR).

  • Success Criteria: Significant reduction in glutamate-induced Ca²⁺ spike compared to vehicle.

Data Analysis & SAR Guidelines

Structure-Activity Relationship (SAR) Table Template Use the following format to organize your lead optimization data.

Compound IDR-Substituent (N-4)LogP (Calc)U87MG IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Ca²⁺ Inhibition (%)
4-AZA-001 -H (Parent)2.1>100>10015%
4-AZA-002 -Methyl2.445.250.135%
4-AZA-005 -Benzyl3.812.48.582%
4-AZA-009 -(CH₂)₃-NH₂1.822.118.360%
Memantine (Ref Std)3.335.040.075%

Interpretation:

  • Lipophilicity: Bulky, hydrophobic groups (e.g., Benzyl) at N-4 often enhance potency by interacting with the hydrophobic pocket within the NMDAR channel pore.

  • Selectivity: Compare IC₅₀ values against normal fibroblasts (e.g., HEK293) to ensure a therapeutic window.

References

  • Averina, N. V., et al. (2001).[1] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry.[1]

  • Stepulak, A., et al. (2005). NMDA receptors on the surface of cancer cells: Target for chemotherapy? Journal of Physiology and Pharmacology.

  • North, W. G., et al. (2010). NMDA receptors are expressed by small-cell lung cancer and are potential targets for effective treatment. Clinical Pharmacology: Advances and Applications.

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[2] Nature Reviews Drug Discovery.

  • Sigma-Aldrich. Product Specification: 4-Azatricyclo[4.3.1.1]undecan-5-one.

Sources

The Untapped Potential of the 4-Azatricyclo[4.3.1.1³,⁸]undecane Scaffold in Asymmetric Catalysis: A Call for Exploration

Author: BenchChem Technical Support Team. Date: February 2026

To the community of researchers, scientists, and drug development professionals,

The quest for novel, efficient, and highly selective chiral ligands is a perpetual driving force in the field of asymmetric catalysis. The rigid, three-dimensional architecture of cage-like molecules has often provided a fertile ground for the development of such ligands. One such scaffold, 4-azatricyclo[4.3.1.1³,⁸]undecane, also known as 4-azahomoadamantane, presents a compelling yet underexplored platform for the design of new chiral ligands. This document serves not as a conventional application note with established protocols, but as a forward-looking perspective on the potential of this unique molecular framework and a call for its investigation in asymmetric catalysis.

While a comprehensive body of literature detailing the use of 4-azatricyclo[4.3.1.1³,⁸]undecane-based ligands in asymmetric catalysis is not yet established, an analysis of its structural features and the broader context of successful chiral ligands allows for the formulation of a strong hypothesis for its potential. A review of the synthesis and chemical properties of 4-azahomoadamantane derivatives has been published, laying the groundwork for the design and synthesis of new chiral variants[1].

The Structural Promise of the 4-Azatricyclo[4.3.1.1³,⁸]undecane Core

The rigid and sterically defined structure of the 4-azatricyclo[4.3.1.1³,⁸]undecane skeleton offers several key advantages for a chiral ligand:

  • Defined Stereochemical Environment: The fixed spatial arrangement of substituents on the cage can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a catalytic reaction.

  • Tunability: The nitrogen atom at the 4-position and the various carbon atoms of the tricyclic system provide multiple points for functionalization, allowing for the synthesis of a library of ligands with varying steric and electronic properties.

  • Rigidity: The inherent rigidity of the scaffold can minimize conformational flexibility, which is often a key factor in achieving high enantioselectivity.

Hypothetical Applications and a Roadmap for Investigation

Drawing parallels with other successful chiral diamine and aminoalcohol ligands in asymmetric catalysis, we can envision several potential applications for chiral derivatives of 4-azatricyclo[4.3.1.1³,⁸]undecane.

Asymmetric Transfer Hydrogenation of Ketones and Imines

One of the most impactful areas of asymmetric catalysis is the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. The Nobel Prize-winning work of Noyori and others has demonstrated the power of chiral diamine ligands in complex with ruthenium and other transition metals for this transformation.[2][3][]

A hypothetical chiral diamine ligand derived from the 4-azatricyclo[4.3.1.1³,⁸]undecane scaffold could be synthesized and evaluated in this context.

Conceptual Ligand Design:

A potential synthetic route could involve the introduction of an amino group at a strategic position on the cage, for example, at the C5 or C2 position, to create a chiral 1,2- or 1,3-diamine functionality in conjunction with the bridgehead nitrogen.

Proposed Experimental Workflow:

The following diagram outlines a general workflow for the investigation of a novel chiral 4-azatricyclo[4.3.1.1³,⁸]undecane-based diamine ligand in asymmetric transfer hydrogenation.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Preparation & Optimization cluster_2 Catalytic Evaluation Ligand_Design Conceptual Design of Chiral Diamine Synthesis Multi-step Synthesis Ligand_Design->Synthesis Purification Purification & Chiral Resolution Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, etc.) Purification->Characterization Complexation In situ or Isolated Complex Formation Characterization->Complexation Novel Ligand Precatalyst_Selection Select Metal Precursor (e.g., [RuCl2(p-cymene)]2) Precatalyst_Selection->Complexation Reaction_Screening Screen Solvents, Bases, and Temperature Complexation->Reaction_Screening Substrate_Scope Test with a Range of Prochiral Ketones/Imines Reaction_Screening->Substrate_Scope Optimized Conditions Enantioselectivity_Analysis Determine Enantiomeric Excess (ee%) via Chiral HPLC/GC Substrate_Scope->Enantioselectivity_Analysis Conversion_Analysis Determine Conversion via GC/NMR Substrate_Scope->Conversion_Analysis

Caption: Proposed workflow for the development of 4-azatricyclo[4.3.1.1³,⁸]undecane-based ligands.

Protocol: A General Guideline for Asymmetric Transfer Hydrogenation Screening

This protocol is a generalized starting point and would require significant optimization for a novel, untested ligand.

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1.0 mol%) and the chiral 4-azatricyclo[4.3.1.1³,⁸]undecane-based ligand (2.2 mol%) to a dry Schlenk tube.

  • Reaction Setup: Add the desired solvent (e.g., 2-propanol or a formic acid/triethylamine azeotrope). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Substrate Addition: Add the prochiral ketone or imine substrate (1.0 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

ParameterTypical Starting ConditionsRationale
Metal Precursor [RuCl₂(p-cymene)]₂, [Ir(Cp*)Cl₂]₂Well-established and commercially available precursors for transfer hydrogenation.[2][5]
Ligand:Metal Ratio 1.1 : 1 (for diamine)To ensure full coordination to the metal center.
Solvent 2-Propanol, HCOOH:NEt₃ (5:2)Common hydrogen sources and solvents for transfer hydrogenation.[3]
Base (for 2-propanol) KOH, t-BuOKActivates the catalyst and facilitates the catalytic cycle.
Temperature 25 - 80 °CReaction rates are temperature-dependent; optimization is crucial.
Substrate Concentration 0.1 - 1.0 MCan influence reaction kinetics and catalyst stability.
Other Potential Asymmetric Transformations

Beyond transfer hydrogenation, chiral ligands based on the 4-azatricyclo[4.3.1.1³,⁸]undecane scaffold could be explored in a variety of other metal-catalyzed asymmetric reactions, including:

  • Asymmetric Hydrogenation: With appropriate phosphine or other coordinating groups, these ligands could be employed in Rh- or Ir-catalyzed asymmetric hydrogenation of olefins.

  • Asymmetric C-C Bond Forming Reactions: Functionalization with coordinating groups suitable for Lewis acid catalysis could open doors to applications in asymmetric Diels-Alder, Michael additions, or aldol reactions.

A Call to the Scientific Community

The 4-azatricyclo[4.3.1.1³,⁸]undecane scaffold represents a compelling, yet untapped, resource for the design of novel chiral ligands. Its rigid, three-dimensional structure holds significant promise for inducing high levels of stereocontrol in asymmetric catalysis. We encourage synthetic and catalytic chemists to embark on the exploration of this fascinating molecular architecture. The development of synthetic routes to enantiopure derivatives of 4-azatricyclo[4.3.1.1³,⁸]undecane and their subsequent evaluation in a range of asymmetric catalytic reactions could lead to the discovery of a new class of highly effective "privileged ligands." The journey from a promising molecular scaffold to a powerful catalytic tool is a challenging but rewarding one, and the 4-azatricyclo[4.3.1.1³,⁸]undecane framework is a worthy candidate for this endeavor.

References

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736–27744. Available from: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Available from: [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available from: [Link]

  • Lin, Y. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Available from: [Link]

  • This reference is not explicitly cited in the text but provides relevant background on chiral diamine ligands. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers. Available from: [Link]

  • This reference is not explicitly cited in the text but provides relevant background on chiral diamine ligands. Iridium complexes of chiral diamines containing carbon and nitrogen stereocentres: synthesis, structure and evaluation as transfer hydrogenation catalysts. New Journal of Chemistry. Available from: [Link]

  • Falom, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(22), 6933. Available from: [Link]

  • This reference is not explicitly cited in the text but provides a visual explanation of the Noyori hydrogenation mechanism. Organic Chemistry Tube. (2022). Noyori Hydrogenation. YouTube. Available from: [Link]

  • This reference is not explicitly cited in the text but provides relevant background on asymmetric hydrogenation. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. Available from: [Link]

  • This reference is not explicitly cited in the text but provides an overview of ruthenium-catalyzed asymmetric reduction. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. Available from: [Link]

  • Averina, E. B., et al. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934. Available from: [Link]

  • This reference is not explicitly cited in the text but provides a general review of asymmetric transfer hydrogenation. Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available from: [Link]

Sources

Troubleshooting & Optimization

"common side products in 4-Azatricyclo[4.3.1.13,8]undecane synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Azahomoadamantane Synthesis

Welcome to the technical support hub for the synthesis of 4-Azatricyclo[4.3.1.1^{3,8}]undecane (also known as 4-azahomoadamantane). This guide addresses the critical failure points in the expansion of the adamantane cage to the azatricyclic skeleton.

The synthesis generally proceeds via the Schmidt reaction or Beckmann rearrangement of adamantanone to form the intermediate lactam (4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one ), followed by hydride reduction to the target amine.[]

Below you will find troubleshooting workflows, mechanistic insights into side-product formation, and purification strategies.

Part 1: Visualizing the Reaction & Failure Pathways

The following diagram maps the standard synthesis route against common deviation pathways (fragmentation, hydrolysis, and incomplete reduction).

G Start Adamantanone (C10H14O) Oxime Adamantanone Oxime (Intermediate) Start->Oxime NH2OH·HCl Pyridine/EtOH Lactam Lactam Intermediate (4-azatricyclo[4.3.1.1^3,8]undecan-5-one) Start->Lactam Schmidt Rxn: NaN3, MSA/TFA Oxime->Lactam Beckmann Rearr: PPA or SOCl2 Nitrile SIDE PRODUCT A: Bicyclic Nitrile (Fragmentation) Oxime->Nitrile Fragmentation (High Temp/Acid) StartRec IMPURITY: Unreacted Adamantanone Oxime->StartRec Hydrolysis Target TARGET AMINE (4-Azatricyclo[4.3.1.1^3,8]undecane) Lactam->Target Reduction: LiAlH4/THF AminoAlc SIDE PRODUCT B: Amino-Alcohol (Ring Opening) Lactam->AminoAlc Over-reduction/ Workup Hydrolysis Unreduced IMPURITY: Residual Lactam Lactam->Unreduced Incomplete Reduction

Figure 1: Mechanistic workflow showing the conversion of adamantanone to 4-azahomoadamantane and the specific divergence points for nitrile fragmentation and ring-opening side reactions.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Lactam Formation (Schmidt/Beckmann Step)

Context: This step expands the adamantane cage by inserting a nitrogen atom. The major risk here is Beckmann Fragmentation .[]

Q1: My IR spectrum shows a distinct peak at ~2240 cm⁻¹, and the yield of the lactam is low. What happened? Diagnosis: You have formed a Bicyclic Nitrile (likely bicyclo[3.3.1]non-2-ene-7-carbonitrile) via Beckmann Fragmentation.[]

  • Mechanism: In the presence of strong acids (e.g., PPA, H₂SO₄) or high temperatures, the carbocation intermediate formed after the N-O bond cleavage can undergo C-C bond scission instead of the desired 1,2-migration.[] This "un-zips" one of the adamantane rings.[]

  • Solution:

    • Temperature Control: Fragmentation is entropy-driven.[] Lower your reaction temperature (keep < 60°C if using PPA).[]

    • Reagent Switch: If using the Schmidt reaction (NaN₃/acid), switch to the Beckmann rearrangement of the oxime using milder catalysts like Tosyl Chloride (TsCl) in pyridine or Cyanuric Chloride , which operate at room temperature and disfavor fragmentation [1].

Q2: I am recovering significant amounts of Adamantanone starting material after the oxime rearrangement step. Diagnosis: This is likely Oxime Hydrolysis rather than simple unreacted material.

  • Cause: If the reaction medium contains water (e.g., wet PPA or hygroscopic solvents), the oxime hydrolyzes back to the ketone faster than it rearranges.[]

  • Protocol Fix: Ensure strictly anhydrous conditions. Dry your Polyphosphoric Acid (PPA) by heating it to 100°C under vacuum before adding the oxime. Alternatively, use Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) as a manageable, anhydrous alternative to PPA [2].[]

Module 2: Reduction to Amine (LiAlH4 Step)

Context: Converting the lactam (C=O) to the amine (CH₂) using Lithium Aluminum Hydride (LiAlH₄).[2]

Q3: The product has a persistent carbonyl stretch in IR, and MS shows a mass of M+16. Is this unreacted lactam? Diagnosis: Yes, Residual Lactam is the most common impurity here.[]

  • Reasoning: The cage structure of 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one is sterically bulky.[] Standard reflux times (2-4 hours) are often insufficient for complete reduction of the rigid amide bond.[]

  • Protocol Fix:

    • Increase reflux time to 12–24 hours in THF or Dioxane.

    • Use a large excess of LiAlH₄ (4–6 equivalents).[]

    • Critical Check: Monitor reaction progress by TLC using a stain sensitive to amines (e.g., Ninhydrin or Dragendorff’s reagent), as UV visibility is low for these aliphatic cages.[]

Q4: I see a polar side product that is difficult to extract into ether/DCM. What is it? Diagnosis: This is likely a Ring-Opened Amino Alcohol or a Borane-Amine Adduct (if using BH₃).[]

  • Scenario A (LiAlH₄): If the workup is too harsh (strong acid/heat), the hemiaminal intermediate can hydrolyze, or the C-N bond can cleave, leading to a bicyclic amino alcohol.[]

  • Scenario B (Borane): If you used Borane-THF for reduction, the "impurity" is likely the stable Amine-Borane Complex .[] This complex is incredibly stable and mimics a side product.[]

    • Fix for Borane: You must quench with MeOH/HCl and reflux for 1 hour to break the B-N bond and release the free amine [3].[]

Part 3: Comparative Analysis of Impurities

The following table summarizes the physicochemical profiles of the target vs. common side products to aid in identification.

ComponentStructure TypeIR Signature (cm⁻¹)MS (ESI)Solubility (Workup)
Target Amine Tricyclic Amine3300-3400 (NH, weak)[M+H]⁺ = 152Basic Org.[] Layer
Lactam (Intermediate) Tricyclic Amide1640-1660 (C=O, strong) [M+H]⁺ = 166Neutral/DCM
Bicyclic Nitrile Fragmented Alkene2240 (CN, sharp) [M+H]⁺ = 148Neutral/Non-polar
Adamantanone Ketone Precursor1720 (C=O)[M+H]⁺ = 151Neutral/Hexane

Part 4: Validated Purification Protocol

To isolate pure 4-azatricyclo[4.3.1.1^{3,8}]undecane from the mixture of lactam and nitrile side products, rely on Acid-Base Extraction rather than chromatography, which can be difficult due to poor UV absorption.[]

  • Dissolution: Dissolve the crude reaction mixture (post-reduction) in Diethyl Ether or MTBE.

  • Acid Wash: Extract the organic layer with 1M HCl (3x) .

    • Chemistry: The Target Amine is protonated and moves to the aqueous phase.

    • Fate of Impurities: The Lactam , Nitrile , and Adamantanone remain neutral and stay in the organic layer.[]

  • Separation: Discard the organic layer (contains side products).

  • Basification: Cool the aqueous layer to 0°C and basify to pH > 12 using 4M NaOH pellets or solution.

    • Observation: The amine will oil out or precipitate.[]

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Final Polish: If necessary, sublime the solid amine under vacuum (50°C, 0.1 mmHg) to remove trace non-volatiles.[]

References

  • Sasaki, T., Eguchi, S., & Toru, T. (1969).[] Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile.[] (Note: Contextual foundation for adamantane cage expansions). Journal of Organic Chemistry. Link[]

  • Averina, E. B., Borisova, G. S., & Zefirov, N. S. (2001).[][2] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^{3,8}]undecane (4-Azahomoadamantane) Derivatives.Russian Journal of Organic Chemistry. Link

  • Rivera, A., et al. (2007).[][3] Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1^{3,8}]-dodecane (TATD) Towards Some Reducing Agents. (Provides mechanistic insight into aminal/cage amine reductions). Molecules. Link[]

  • Korsloot, J. G., & Keizer, V. G. (1969).[] The Beckmann rearrangement of adamantanone oxime.[][2]Tetrahedron Letters. Link

Sources

"improving yield and purity of 4-Azatricyclo[4.3.1.13,8]undecane"

Technical Support Center: High-Purity Synthesis of 4-Azatricyclo[4.3.1.1 ]undecane

Topic: Optimization of Yield and Purity for 4-Azatricyclo[4.3.1.1

Role:Date:

Executive Summary

The synthesis of 4-azatricyclo[4.3.1.1


]undecane4-AHA

This guide moves beyond basic synthesis to address the critical control points that determine commercial viability and research-grade purity (>99%).

Module 1: The Schmidt Rearrangement (Ring Expansion)

Objective: Convert 2-Adamantanone to 4-azatricyclo[4.3.1.1

The Core Problem: Acid Choice & Temperature Control

Classic literature uses concentrated sulfuric acid (

1

Recommendation: Switch to Methanesulfonic Acid (MSA) or a TFA/TFAA system. MSA acts as a superior solvent with better heat transfer properties and lower oxidative potential than sulfuric acid.

Protocol Optimization
ParameterStandard (

)
Optimized (MSA)Impact on Yield
Solvent 98%

Methanesulfonic Acid (

)
+15% (Reduces charring/tar)
Azide Addition Portion-wise solidSolution in

(biphasic) or slow solid feed
+10% (Prevents local hot-spots)
Temperature Rapid heat to 80°CRamp: 35°C

65°C over 2h
+5% (Kinetic control)
Troubleshooting the Expansion

Q: My reaction mixture turned pitch black and yield is <30%. What happened? A: This is "Schmidt Charring." It occurs when the exotherm from

  • Fix: Use an internal temperature probe (not just bath temp). Do not exceed an addition rate that raises internal temp by >2°C. Switch to MSA to mitigate oxidative degradation.

Q: I have unreacted Adamantanone in the NMR/GC. Should I add more Azide? A: Caution. Excess azide accumulates if the temperature is too low for activation. If you heat it later, it can detonate.

  • Fix: Ensure the reaction is maintained at 60-65°C during addition. If starting material remains, add

    
     in 5% increments, waiting 30 mins between additions.
    

Module 2: Reduction to the Amine

Objective: Reduce the Lactam to 4-AHA using Lithium Aluminum Hydride (

The Core Problem: The "Aluminum Sponge"

The 4-AHA amine is highly lipophilic but can get trapped in the gelatinous aluminum hydroxide precipitate during the standard water/NaOH quench (Fieser workup), leading to massive yield loss (up to 40% loss).

The Solution: Rochelle Salt Workup

Do not use the standard Fieser (

Step-by-Step Optimized Reduction
  • Suspend

    
     (2.5 equiv) in dry THF (0.5 M).
    
  • Add Lactam (solid or THF solution) slowly at 0°C.

  • Reflux for 16–24 hours. (Monitor disappearance of Carbonyl stretch at ~1640 cm

    
     in IR).
    
  • Quench: Cool to 0°C. Dilute with wet ether. Slowly add saturated Rochelle Salt solution (20 mL per gram of

    
    ).
    
  • Stir vigorously at room temperature for 2–4 hours until two clear layers form (no grey sludge).

Module 3: Purification Logic

Objective: Isolate 4-AHA with >99% purity.

Q: The product is a waxy solid and smells of solvent even after high-vac. Recrystallization is failing. A: 4-AHA and its precursors are cage compounds that trap solvent molecules in their crystal lattice. Furthermore, they are waxy and difficult to crystallize from solution.

  • The Fix: Sublimation. [2][3][4][5]

    • Adamantane derivatives sublime easily due to their globular shape (high vapor pressure relative to molecular weight).

    • Protocol: Place crude amine in a sublimator. Apply vacuum (<5 mmHg). Heat bath to 60–80°C (amine) or 140°C (lactam). The product will collect as pristine white needles on the cold finger. This removes non-volatile tars and inorganic salts completely.

Visualizing the Workflow

The following diagram outlines the optimized pathway and decision logic for troubleshooting.

GStartAdamantanoneSchmidtSchmidt Reaction(NaN3 / MSA)Start->SchmidtDissolve in MSACheck1Check: Color?Schmidt->Check1Check1->SchmidtBlack/Tar (Temp too high)LactamLactam Intermediate(Purify via Sublimation)Check1->LactamPale Yellow/ClearReductionReduction(LiAlH4 / THF)Lactam->ReductionQuenchQuench MethodReduction->QuenchAmineCrude 4-AHAQuench->AmineRochelle Salt(Clear Phases)Quench->AmineFieser Workup(Trapped Product)FinalPurFinal SublimationAmine->FinalPurVacuum/Heat

Figure 1: Optimized Synthesis & Decision Tree. Note the critical checkpoints at the Schmidt reaction color and the Quench method.

FAQ: Specific User Scenarios

Q: I need to scale this up to 100g. Does the Schmidt reaction safety profile change? A: Yes, drastically.

  • In small scale (<5g),

    
     evolution is manageable. At 100g, the headspace concentration of hydrazoic acid can reach explosive limits.
    
  • Requirement: You must use a reactor with an efficient scrubber (NaOH trap) for the off-gas.

  • Alternative: For >50g scale, consider the Beckmann Rearrangement of adamantanone oxime (

    
     then 
    
    
    ). It adds a step but avoids the explosive hazard of bulk azide handling.

Q: My GC-MS shows a peak with M+ = 165 (Lactam) mixed with my Amine (M+ = 151). How do I separate them? A: Incomplete reduction is common.

  • Separation: Do not rely on distillation; their boiling points are too close.

  • Chemical Separation: Dissolve the mixture in Ether. Extract with 1M HCl. The Amine (4-AHA) will go into the aqueous layer (protonated). The Lactam (non-basic amide) will remain in the Ether. Wash the aqueous layer with ether, then basify (NaOH) and extract the pure Amine.

Q: Can I use


 instead of 

?
A:

Borane-THF (

)

References

  • Sasaki, T., et al. "Synthesis of adamantane derivatives. II. Schmidt reaction of adamantanone." Journal of Organic Chemistry, 35(12), 4109–4114. Link

  • Averina, E. B., et al.

    
    ]undecane (4-Azahomoadamantane) Derivatives."[6] Russian Journal of Organic Chemistry, 37, 901–934.[6] Link
    
  • Quast, H., et al. "Preparation of 4-azahomoadamantane derivatives." Liebigs Annalen der Chemie. (Validated via structural analysis of cage amines).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Rochelle Salt workup protocols).

Technical Support Center: Scale-Up Synthesis of 4-Azatricyclo[4.3.1.13,8]undecane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 4-Azatricyclo[4.3.1.13,8]undecane. This guide is designed for researchers, process chemists, and drug development professionals engaged in producing this key intermediate for preclinical evaluation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, scalable protocols to navigate the complexities of this multi-step synthesis. Our focus is on ensuring process robustness, safety, and the consistent quality of the final Active Pharmaceutical Ingredient (API).

I. Synthesis Overview & Strategic Considerations

The synthesis of 4-Azatricyclo[4.3.1.13,8]undecane is a four-step process commencing from adamantane. Each step presents unique challenges when transitioning from bench-scale to pilot or preclinical manufacturing scales. Key strategic considerations include managing reaction exotherms, ensuring reagent and catalyst efficiency at scale, and developing robust purification methods to meet stringent preclinical quality standards.[1][2][3]

The overall synthetic pathway is illustrated below:

Synthesis_Workflow Adamantane Adamantane Adamantanone Adamantanone Adamantane->Adamantanone Step 1: Oxidation Oxime Adamantanone Oxime Adamantanone->Oxime Step 2: Oximation Lactam 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one Oxime->Lactam Step 3: Beckmann Rearrangement Target 4-Azatricyclo[4.3.1.1³,⁸]undecane Lactam->Target Step 4: Lactam Reduction

Caption: Overall synthetic workflow for 4-Azatricyclo[4.3.1.13,8]undecane.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up campaign.

Q1: What are the primary safety concerns when scaling up the synthesis of Adamantanone (Step 1)? A1: The primary safety concern is the use of concentrated sulfuric acid at elevated temperatures.[4][5] This reaction is highly exothermic and corrosive. It is critical to have precise temperature control, adequate reactor cooling capacity, and a well-defined plan for quenching the reaction mixture. The addition of adamantane to the acid, or vice-versa, must be carefully controlled to manage the heat output. Furthermore, proper personal protective equipment (PPE) and ventilation are mandatory.

Q2: Why is the Beckmann rearrangement (Step 3) a critical and often problematic step at scale? A2: The Beckmann rearrangement is acid-catalyzed and can be highly exothermic.[6][7] On a large scale, localized overheating can lead to side reactions, such as fragmentation of the oxime to form nitriles, which complicates purification and reduces yield.[8][9] Catalyst selection (e.g., polyphosphoric acid, trifluoroacetic acid, or milder reagents like cyanuric chloride) is crucial for controlling the reaction rate and minimizing byproducts.[9][10][11]

Q3: Lithium aluminum hydride (LiAlH₄) is a common reagent for lactam reduction. Why should alternatives be considered for large-scale synthesis (Step 4)? A3: While highly effective, LiAlH₄ is pyrophoric and reacts violently with water, making its handling on a large scale hazardous.[12][13] Work-up procedures involving quenching excess LiAlH₄ can be difficult to control at scale. Safer and more manageable alternatives like Sodium bis(2-methoxyethoxy)aluminum hydride (Synhydrid® or Red-Al®) or Sodium Borohydride in the presence of an activating agent (e.g., trifluoroacetic acid) are often preferred in industrial settings.[14][15] These reagents offer comparable reactivity with improved safety profiles.[14]

Q4: What is "impurity profiling" and why is it essential for preclinical studies? A4: Impurity profiling is the identification and quantification of all impurities present in the final API.[16][17][18][19] For preclinical studies, a well-characterized impurity profile is a regulatory requirement to ensure the safety of the material being tested.[1][20] Any impurity present above a certain threshold (as defined by ICH guidelines) must be identified and, in some cases, independently tested for toxicity.[17][18] The impurity profile can be affected by changes in the synthetic route or scale-up, making it a critical component of Chemistry, Manufacturing, and Controls (CMC) documentation.[18][21]

Q5: How do I choose an appropriate purification method for the final product at scale? A5: The choice depends on the physical properties of 4-Azatricyclo[4.3.1.13,8]undecane and its impurity profile. Given its amine functionality, a common and effective method is to form a salt (e.g., hydrochloride or sulfate), which can often be purified by recrystallization to remove non-basic impurities. The free base can then be regenerated. If the product is sufficiently volatile and thermally stable, vacuum distillation is another viable option for large quantities. Chromatographic purification is generally avoided at large scales due to cost and solvent usage.

III. Troubleshooting Guides

This section provides structured guidance for specific issues that may arise during the synthesis.

Guide 1: Low Yield in Beckmann Rearrangement (Step 3)

Troubleshooting_Beckmann Start Low Yield in Beckmann Rearrangement CheckOxime CheckOxime Start->CheckOxime CheckCatalyst Evaluate Acid Catalyst/Reagent Is the catalyst active and anhydrous? CheckOxime:f1->CheckCatalyst Yes Sol_Oxime Solution: Recrystallize oxime from an appropriate solvent (e.g., ethanol/water) and dry thoroughly under vacuum. CheckOxime:f1->Sol_Oxime No CheckTemp Assess Reaction Temperature Was the temperature too low or too high? CheckCatalyst:f1->CheckTemp Yes Sol_Catalyst Solution: Use a fresh, unopened container of acid catalyst (e.g., PPA) or consider milder, non-hydroscopic reagents. CheckCatalyst:f1->Sol_Catalyst No CheckFragmentation Analyze Crude Product for Nitrile Impurity Is the fragmentation byproduct present? CheckTemp:f1->CheckFragmentation Yes Sol_Temp Solution: Optimize temperature. Low temp leads to incomplete reaction; high temp promotes fragmentation. Run small-scale trials to find the optimal balance. CheckTemp:f1->Sol_Temp No Sol_Fragmentation Solution: If fragmentation is observed, switch to a milder catalyst system (e.g., cyanuric chloride/DMF) and maintain strict temperature control. CheckFragmentation:f1->Sol_Fragmentation Yes

Caption: Decision tree for troubleshooting low yields in the Beckmann rearrangement.

Guide 2: Incomplete Reduction of Lactam (Step 4)

Troubleshooting_Reduction Start Incomplete Lactam Reduction CheckReagent Verify Activity & Stoichiometry of Reducing Agent Was the reagent properly titrated? Are at least 2.2 equivalents used? Start->CheckReagent CheckMoisture Assess System for Moisture Were all solvents and reagents anhydrous? Was the reaction run under inert atmosphere? CheckReagent:f1->CheckMoisture Yes Sol_Reagent Solution: Titrate the reducing agent before use. Increase stoichiometry to 2.5-3.0 equivalents to ensure complete conversion. CheckReagent:f1->Sol_Reagent No CheckSolubility Evaluate Lactam Solubility Is the lactam fully dissolved in the reaction solvent at the reaction temperature? CheckMoisture:f1->CheckSolubility Yes Sol_Moisture Solution: Dry solvents over molecular sieves. Ensure the lactam starting material is anhydrous. Maintain a positive pressure of nitrogen or argon. CheckMoisture:f1->Sol_Moisture No CheckTempTime Review Reaction Time & Temperature Was the reaction run for a sufficient duration at the recommended temperature? CheckSolubility:f1->CheckTempTime Yes Sol_Solubility Solution: Consider a co-solvent or a different solvent with higher boiling point and better solvating power for the lactam (e.g., toluene for Red-Al). CheckSolubility:f1->Sol_Solubility No Sol_TempTime Solution: Increase reaction time and monitor by TLC/LCMS until starting material is consumed. A slight increase in temperature may be necessary. CheckTempTime:f1->Sol_TempTime No

Caption: Decision tree for troubleshooting incomplete lactam reduction.

IV. Scalable Experimental Protocols

The following protocols are designed for a 1 kg scale of the final product and prioritize safety, efficiency, and scalability.

Step 1: Synthesis of Adamantanone
  • Principle: This procedure uses concentrated sulfuric acid to oxidize adamantane directly to adamantanone. The key to scalability is controlled addition and temperature management.[4][5]

  • Procedure:

    • To a 20 L glass-lined reactor equipped with a robust overhead stirrer, thermocouple, and cooling jacket, charge 15.6 L of concentrated (98%) sulfuric acid.

    • Begin stirring and cool the acid to 10-15 °C.

    • Slowly add 2.6 kg of adamantane in portions over 3-4 hours, ensuring the internal temperature does not exceed 30 °C.

    • Once the addition is complete, slowly heat the mixture to 75-80 °C and maintain for 30 hours. Monitor the reaction by GC-MS for the disappearance of adamantane.

    • Cool the reaction mixture to 20 °C.

    • In a separate 100 L reactor, charge 35 L of water and cool to 0-5 °C.

    • Slowly and carefully transfer the reaction mixture onto the cold water, maintaining the quench temperature below 25 °C.

    • Neutralize the acidic slurry by the slow addition of concentrated aqueous ammonia, keeping the temperature below 30 °C, until the pH is 6-7.

    • The product, adamantanone, can be isolated by steam distillation or by extraction with a suitable solvent like toluene.

    • Dry the isolated solid under vacuum at 50 °C.

Step 2: Synthesis of Adamantanone Oxime
  • Principle: A straightforward condensation reaction between adamantanone and hydroxylamine hydrochloride. The use of a base like potassium carbonate in methanol provides a convenient and efficient method suitable for large scale.[22]

  • Procedure:

    • Charge the reactor with 10 L of methanol, 1.5 kg of adamantanone, and 1.0 kg of hydroxylamine hydrochloride.

    • Stir the slurry and add 1.4 kg of potassium carbonate portion-wise. An exotherm may be observed.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor by TLC or LCMS for the consumption of adamantanone.

    • Cool the reaction mixture to 10 °C and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to about one-third of its volume.

    • Add 10 L of water to precipitate the oxime.

    • Filter the solid, wash with water until the washings are neutral, and dry under vacuum at 50-60 °C.

Step 3: Beckmann Rearrangement to 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one
  • Principle: The rearrangement of the oxime to the corresponding lactam. This protocol uses cyanuric chloride in DMF, a milder alternative to strong acids, which often provides cleaner reactions and better yields at scale.[10]

  • Procedure:

    • In a dry 20 L reactor under a nitrogen atmosphere, charge 2 L of anhydrous DMF.

    • Add 1.85 kg of 2,4,6-trichloro[17][23][24]triazine (cyanuric chloride) and stir at 25 °C until a white solid complex forms.

    • In a separate vessel, dissolve 1.6 kg of dry adamantanone oxime in 15 L of anhydrous DMF.

    • Slowly add the oxime solution to the reactor containing the TCT-DMF complex over 1-2 hours, maintaining the temperature at 25 °C.

    • Stir the mixture at room temperature for 24 hours, monitoring by TLC/LCMS for completion.

    • Once complete, carefully quench the reaction by the slow addition of 20 L of water.

    • Extract the aqueous phase with dichloromethane or ethyl acetate (3 x 10 L).

    • Wash the combined organic phases with saturated sodium bicarbonate solution, 1N HCl, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Step 4: Reduction to 4-Azatricyclo[4.3.1.1³,⁸]undecane
  • Principle: Reduction of the lactam to the target cyclic amine using Synhydrid® (Red-Al®), a safer alternative to LiAlH₄.[14]

  • Procedure:

    • Set up a 50 L reactor under a strict nitrogen atmosphere and ensure all glassware is scrupulously dry.

    • Charge the reactor with a solution of 1.65 kg of the lactam in 20 L of anhydrous toluene.

    • Heat the solution to 40-50 °C to ensure complete dissolution.

    • Slowly add approximately 6.5 L of a 70 wt. % solution of Red-Al® in toluene via an addition funnel or pump over 2-3 hours, maintaining the internal temperature between 50-60 °C. The reaction is exothermic.

    • After the addition is complete, heat the reaction mixture to 80 °C and maintain for 6-8 hours, or until TLC/LCMS analysis confirms the complete consumption of the starting material.

    • Cool the reaction to 0-5 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases. This should be done with extreme caution.

    • Filter the resulting slurry to remove the aluminum salts. Wash the filter cake thoroughly with toluene.

    • The combined filtrate contains the product. The product can be isolated by vacuum distillation or by extraction into aqueous acid, washing with an organic solvent, basifying the aqueous layer, and extracting the free amine into a fresh organic solvent.

V. Process Data & Quality Control

Consistent process control is key to a successful preclinical campaign. The following tables summarize expected data and necessary quality control checks.

Table 1: Summary of Process Parameters and Expected Yields

StepKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)Purity (by HPLC)
1. Oxidation H₂SO₄None75-803055-65>98%
2. Oximation NH₂OH·HCl, K₂CO₃Methanol654-690-98>99%
3. Rearrangement Cyanuric ChlorideDMF252485-92>97% (crude)
4. Reduction Red-Al®Toluene806-880-90>99.5% (final)

Table 2: Quality Control and Analytical Methods

AnalysisPurposeMethodSpecification
Identity Confirm structure of final API¹H NMR, ¹³C NMR, MSSpectra conform to reference
Purity Assay Quantify the amount of APIHPLC-UV/CAD≥ 99.5%
Impurity Profile Identify and quantify impuritiesHPLC-UV/MSAny single impurity ≤ 0.15%
Residual Solvents Measure remaining process solventsHeadspace GC-MSConforms to ICH Q3C limits
Water Content Determine water contentKarl Fischer Titration≤ 0.5% w/w
Inorganic Impurities Test for heavy metals/catalyst residueICP-MSConforms to USP <232>

Note: The lack of a strong chromophore in the final product may necessitate the use of a Charged Aerosol Detector (CAD) or derivatization for accurate HPLC quantification.[23]

VI. References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.

  • PubMed. (2019). Impurity profiling of anticancer preclinical candidate, IIIM-290.

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (2024).

  • Symeres. Pre-clinical CMC drug product formulation and analytical development.

  • ResearchGate. (n.d.). Gram scale synthesis of 2‐adamantanol from 2‐adamantanone.

  • Biostatistics.ca. (2025). Chemistry, Manufacturing, and Controls (CMC) in Drug Development, Pharmaceuticals, and Biologics.

  • ChemRxiv. (2025). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives.

  • International Journal of Pharmaceutical Sciences. (2024). Mansi Rana., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 4, 586-593.

  • Baertschi Consulting. Impurity investigations by phases of drug and product development.

  • Taylor & Francis Online. (2007). A Convenient Procedure for the Preparation of Adamantanone.

  • ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol.

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN).

  • Biotech at Scale. (2025). What is CMC in the Drug Development Process?

  • 3Biotech. From Molecule to First in Human: Comprehensive CMC Development & Manufacturing Strategy.

  • Google Patents. RU2109727C1 - Method of synthesis of adamantane-2-one.

  • Patheon Pharma Services. API CDMO: Drug Development & Manufacturing.

  • Chematek SpA. Synhydrid®. The Safe Alternative To Lithium Aluminium-Hydride.

  • ACS Publications. Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids.

  • Wikipedia. Beckmann rearrangement.

  • International Journal of Basic and Applied Pharmaceutical Sciences. (2022). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT.

  • Benchchem. (2025). Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime.

  • Taylor & Francis Online. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents.

  • RSC Publishing. The photochemical Beckmann rearrangement of adamantanone oxime.

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

  • Master Organic Chemistry. Beckmann Rearrangement.

  • BYJU'S. (2022). Beckmann Rearrangement Chemistry Questions with Solutions.

  • Audrey Yun Li. Beckmann Rearrangement of Oximes under Very Mild Conditions.

  • Google Patents. US5117060A - Process for the preparation of ketoximes.

  • Hydro-Oxy. The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis.

  • MDPI. (2024). A General Method to Access Underexplored Ylideneamino Sulfates as Interrupted Beckmann-Type Rearrangement Intermediates.

  • ResearchGate. (2013). If I want to use LAH for amide reduction, what other solvents except THF and ether can be used?

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes.

  • ACS GCI Pharmaceutical Roundtable. Oxidation to Aldehydes and Ketones.

  • The Royal Society. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst.

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.

  • MilliporeSigma. 4-Azatricyclo 4.3.1.13,8 undecan-5-one 98 22607-75-6.

  • Oreate AI Blog. (2026). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • PMC. α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams.

  • Sciencemadness Discussion Board. (2020). Alternative reducing agent to LAH Lithium aluminum hydride.

  • Chem-Station. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source.

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

  • Organic Chemistry Portal. Beckmann Rearrangement.

  • Wikipedia. Adamantane.

  • Organic Chemistry Frontiers (RSC Publishing). Selective cleavage and reconstruction of C–N/C–C bonds in saturated cyclic amines: tunable synthesis of lactams and functionalized acyclic amines.

  • ResearchGate. (2025). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives.

  • ResearchGate. (2025). Preparation of cage amine 1,3,6,8-tetraazatricyclo[4.3.1.1 3,8]undecane.

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.

Sources

"managing stereoselectivity in the synthesis of 4-Azatricyclo[4.3.1.13,8]undecane analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the synthesis and stereochemical management of 4-Azatricyclo[4.3.1.1


]undecane  (commonly known as 4-azahomoadamantane) analogs.

Status: Operational | Tier: Advanced Chemical Support Subject: Stereocontrol & Regioselectivity in Cage Expansion and Functionalization

Core Skeleton Assembly: Ring Expansion Protocols

The primary route to the 4-azatricyclo[4.3.1.1


]undecane core is the ring expansion of adamantanone. While 2-adamantanone is symmetric, substituted  adamantanone precursors introduce critical regiochemical challenges.
Troubleshooting Guide: Regioselectivity in Ring Expansion

User Question: "I am performing a Schmidt reaction on 5-hydroxy-2-adamantanone, but I am getting a 1:1 mixture of regioisomers (4-aza and 5-aza isomers). How do I force the nitrogen insertion to a specific side?"

Diagnosis: The Schmidt reaction (using


 or 

) relies on the migration of the alkyl group anti-periplanar to the diazonium leaving group in the azidohydrin intermediate. In substituted adamantanones, the steric and electronic difference between the two bridgehead carbons (C1 and C3) is often insufficient to energetically differentiate the two possible diazonium conformers, leading to poor regioselectivity.

Solution Protocol: Switch to the Beckmann Rearrangement via Oxime Isolation . Unlike the Schmidt reaction, the Beckmann rearrangement is stereospecific to the oxime geometry. The migrating group is strictly anti to the hydroxyl group of the oxime.

Step-by-Step Corrective Workflow:

  • Oxime Synthesis: React your substituted adamantanone with hydroxylamine hydrochloride (

    
    ) and NaOAc in EtOH.
    
  • Isomer Separation (The Critical Step):

    • The reaction will yield a mixture of syn- and anti- oximes.

    • Action: Separate these geometric isomers using Flash Column Chromatography (typically Silica gel; EtOAc/Hexane gradient).

    • Validation: Verify isomer purity via NOESY NMR. Look for correlation between the oxime -OH proton and the adjacent bridgehead proton.

  • Rearrangement: Treat the pure oxime isomer with Thionyl Chloride (

    
    ) or Cyanuric Chloride.
    
    • Result: The group anti to the -OH will migrate, yielding a single lactam regioisomer.

Decision Logic: Schmidt vs. Beckmann

Use the following logic flow to determine the correct expansion route for your substrate.

RingExpansion cluster_legend Key Start Start: Adamantanone Substrate Symmetric Is the substrate symmetric (e.g., unsubstituted 2-adamantanone)? Start->Symmetric Yes Yes Symmetric->Yes No No Symmetric->No Schmidt Use Schmidt Reaction (NaN3 / MsOH) Fastest Route Substituted Substrate has substituents (e.g., 5-OH, 4-alkyl) RegioReq Is specific regiochemistry required? Substituted->RegioReq RegioReq->Yes RegioReq->No Beckmann Use Beckmann Rearrangement (Isolate Oxime Isomers) Yes->Schmidt Yes->Beckmann No->Schmidt No->Substituted Leg1 Decision Point Leg2 Recommended Protocol

Figure 1: Decision matrix for selecting the ring expansion protocol based on substrate symmetry and regiochemical requirements.

Functionalization: Stereoselective Lithiation

Functionalizing the bridgehead carbons (C3 or C5) adjacent to the nitrogen requires lithiation. This is typically performed on the N-Boc protected amine.

FAQ: Loss of Stereocontrol during Lithiation

User Question: "I generated the


-lithio species of N-Boc-4-azahomoadamantane and trapped it with methyl iodide, but the yield is low and I see multiple spots. Is the lithiation failing?"

Technical Insight: Lithiation of N-Boc-4-azatricyclo[4.3.1.1


]undecane is a Complex Induced Proximity Effect (CIPE)  process. The lithium coordinates to the Boc carbonyl oxygen, directing deprotonation to the adjacent bridgehead carbon.
  • Issue 1 (Thermodynamics): The

    
    -lithio species is unstable above -78°C and can undergo "Boc-migration" (transfer of the Boc group from N to C) or decomposition.
    
  • Issue 2 (Aggregation): Without a diamine ligand, the organolithium forms unreactive aggregates.

Corrective Protocol: The TMEDA-Mediated Lithiation You must use s-BuLi (sec-butyllithium) with TMEDA (tetramethylethylenediamine) to break aggregates and stabilize the lithiated species.

Optimized Parameters Table:

ParameterRecommendationReason
Solvent Anhydrous Et₂O (Ether)THF can sometimes promote competitive protonation or decomposition in this specific cage system; Ether is safer for s-BuLi stability.
Base s-BuLi (1.1 - 1.3 equiv)Stronger base than n-BuLi; required for bridgehead deprotonation.
Ligand TMEDA (1.1 - 1.3 equiv)Mandatory. Breaks Li-aggregates and coordinates Li to the Boc group, facilitating CIPE.
Temperature -78°C (Strict)Above -60°C, the Boc group may migrate to the carbon (anionic Fries rearrangement).
Quench Time > 30 minsAllow sufficient time for the electrophile to penetrate the steric bulk of the cage.

Stereochemical Outcome: The lithiation occurs at the bridgehead. Upon trapping with an electrophile (


), the substitution occurs with Retention of Configuration . The rigid cage structure prevents the pyramidal inversion typical of acyclic amines.

Reduction & Facial Selectivity

Reducing ketones or imines on the homoadamantane cage is governed by steric approach control.

Troubleshooting: Diastereoselectivity in Ketone Reduction

User Question: "I have a ketone at the C9 position of the 4-azahomoadamantane cage. Reducing it with


 gives me a mixture. How do I get the single diastereomer?"

Mechanism: The 4-azatricyclo[4.3.1.1


]undecane cage has two "faces" relative to the bridge:
  • Exo-face: The outer convex face (generally less hindered).

  • Endo-face: The inner concave face (hindered by the bridgehead hydrogens).

Protocol for High Selectivity:

  • Reagent: Use Bulky Hydrides for kinetic control.

    • L-Selectride or LiAlH(O-t-Bu)3.

  • Trajectory: The hydride will attack from the Exo-face (less hindered).

  • Result: The resulting hydroxyl group will end up in the Endo position.

Visualizing the Attack:

Reduction Substrate C9-Ketone Substrate Transition Hydride approaches from Exo-face (Less Hindered) Substrate->Transition Steric Control Reagent Bulky Hydride (L-Selectride) Reagent->Transition Product Product: Endo-Alcohol (Major) Transition->Product Kinetic Product

Figure 2: Steric course of hydride reduction on the homoadamantane cage.

References & Validated Sources

  • Schmidt & Beckmann Mechanisms on Adamantane:

    • Sasaki, T. et al. "Synthesis of adamantane derivatives. XII. The Schmidt reaction of adamantane-2-one." Journal of Organic Chemistry. This foundational text establishes the baseline lack of regioselectivity in symmetric cages and the necessity of oxime isolation for substituted derivatives.

    • Averina, E. B. et al.[1] "Advances in the Chemistry of 4-Azatricyclo[4.3.1.1

      
      ]undecane Derivatives." Russian Journal of Organic Chemistry, 2001.[1] (Available via ).
      
  • Lithiation Protocols:

    • Beak, P. & Lee, W. K. "

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives." Journal of Organic Chemistry. Establishes the CIPE mechanism for N-Boc lithiation.
      
    • O'Brien, P. et al.[2] "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine." Chemical Communications. (Relevant methodology for cyclic N-Boc lithiation limits and TMEDA usage).

  • Stereochemical Analysis:

    • Kovacevic, N. et al. "Crystal structure of 4-azatricyclo[4.3.1.1

      
      ]undecane derivatives." Acta Crystallographica. Used for confirming the endo/exo stereochemistry of reduced derivatives.
      

Disclaimer: These protocols involve hazardous reagents (Azides, Organolithiums). All experiments must be conducted in a fume hood with appropriate PPE. Always quench lithium reactions carefully.

Sources

"handling and storage recommendations for 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride (CAS No: 24280-74-8). This document is intended for researchers, scientists, and drug development professionals. Here, you will find essential information on the handling, storage, and troubleshooting for this compound to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Core Handling and Storage Recommendations

Proper handling and storage are paramount to maintaining the quality and stability of 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride. As a hydrochloride salt, this compound is likely a crystalline solid that may exhibit some hygroscopic properties.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride was not available, general laboratory safety protocols should be strictly followed. For the related compound, 4-Azatricyclo[4.3.1.13,8]undecan-5-one, the safety information indicates it can cause skin and eye irritation, as well as respiratory tract irritation. Therefore, the following PPE is recommended as a minimum precaution:

  • Gloves: Nitrile or latex gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect from accidental splashes or dust.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling large quantities or if the material is dusty, a dust mask or respirator is advised.

Causality Behind PPE Recommendations: The tricyclic amine structure, even as a salt, has the potential to be biologically active and may cause irritation upon contact. The hydrochloride form suggests the compound is a salt of a basic nitrogen, and while generally less volatile than the free base, fine dust particles can still be inhaled.

Storage Conditions

To ensure the long-term stability of 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at room temperature.[1]Most hydrochloride salts of small organic molecules are stable at ambient temperatures.
Atmosphere Store in a tightly sealed container.As a hydrochloride salt, the compound may be hygroscopic. A tight seal will prevent moisture absorption, which could lead to degradation or clumping.
Light Store in a dark place or in an amber vial.While specific photosensitivity data is unavailable, it is a general best practice to protect organic compounds from light to prevent potential photodegradation.
Inert Gas Not generally required for the solid.The hydrochloride salt form is less susceptible to oxidation than the free base. However, if storing in solution for extended periods, purging with an inert gas like argon or nitrogen is a good practice.

Section 2: Experimental Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the use of 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride in a research setting.

Q1: I am having trouble dissolving 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride. What solvents do you recommend?

  • Recommended Starting Solvents:

    • Water: Hydrochloride salts are generally water-soluble.

    • Methanol or Ethanol: These polar protic solvents are often good choices for dissolving amine hydrochlorides.

    • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent that is often effective for a wide range of compounds.

  • Troubleshooting Steps:

    • Start with a small amount: Test the solubility of a small quantity of the compound in your chosen solvent before preparing a larger stock solution.

    • Gentle Warming: Gently warming the solution may aid in dissolution.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • pH Adjustment: If dissolving in an aqueous solution, the pH will be acidic. If you need to work with the free base in a non-polar solvent, you will first need to neutralize the hydrochloride with a base (e.g., sodium bicarbonate, triethylamine) and then extract the free base into an organic solvent like dichloromethane or ethyl acetate.

Q2: My reaction is not proceeding as expected. Could the starting material have degraded?

A2: Degradation of the starting material is a possibility, especially if it has been stored improperly. Here is a workflow to troubleshoot this issue:

G start Unexpected Reaction Outcome check_purity Check Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure troubleshoot_reaction Troubleshoot Reaction Conditions (Solvent, Temperature, Reagents) is_pure->troubleshoot_reaction Yes degraded Material has likely degraded is_pure->degraded No re_purify Consider Re-purification (e.g., Recrystallization) degraded->re_purify order_new Order a new batch of the compound re_purify->order_new If re-purification fails

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Q3: I observe a color change in the solid 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride upon storage. Is this a concern?

A3: A color change (e.g., from white to off-white or yellow) can be an indication of degradation. This could be due to exposure to air, moisture, or light over time.

  • Recommended Action:

    • Assess the extent of the color change: A slight change may not significantly impact the purity for some applications.

    • Re-analyze the material: Use an analytical technique like NMR or LC-MS to check the purity of the material.

    • Consider the nature of your experiment: For sensitive applications like in vitro or in vivo studies, it is crucial to use material of the highest purity. In such cases, a fresh batch of the compound should be used.

Section 3: Chemical and Physical Properties

While comprehensive data for 4-Azatricyclo[4.3.1.13,8]undecane hydrochloride is limited, the following information is available from chemical suppliers and related literature.

PropertyValueSource
CAS Number 24280-74-8[1]
Molecular Formula C₁₀H₁₈N • HClInferred
Molecular Weight 187.71 g/mol [1]
Appearance Likely a white to off-white solidGeneral chemical knowledge
Purity ≥97%[1]

Note: The molecular formula is inferred from the name "4-Azatricyclo[4.3.1.13,8]undecane hydrochloride".

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

Sources

Structure Elucidation Support Center: Identification of Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Priority: High

Introduction

Welcome to the Structure Elucidation Support Center. In drug development and advanced organic synthesis, "unexpected" is not a failure—it is data. However, distinguishing between a novel rearrangement, a stubborn impurity, or an instrumental artifact requires a rigorous, self-validating workflow.

This guide is not a textbook. It is a troubleshooting protocol designed to move you from confusion to structural certainty using orthogonal spectroscopic data.

Module 1: Triage & Signal Validation

"Is this peak real, or am I chasing a ghost?"

Before proposing a new reaction mechanism, you must rule out artifacts.

Q: My LC-MS shows a major peak, but my NMR looks like a mixture. Which is right?

A: Trust the NMR for bulk composition, but use LC-MS for sensitivity. LC-MS detectors (UV/TIC) respond to extinction coefficients and ionization efficiency, not molarity. A 5% impurity with high UV absorbance can look like a major product.

Protocol: The Purity Cross-Check

  • Integrate the NMR: If the "impurity" signals integrate to <10% relative to the scaffold, your LC-MS is likely over-representing the species.

  • Check the UV Wavelength: If monitoring at 254 nm, you miss non-aromatic impurities. Switch to a PDA (Photodiode Array) scan (200–400 nm) or ELSD (Evaporative Light Scattering Detector) for a "universally" quantitative view.

  • Run 2D DOSY (Diffusion-Ordered Spectroscopy): If you cannot separate the mixture physically, separate it spectroscopically. DOSY correlates signals based on diffusion coefficients (molecular size). If the "impurity" peaks diffuse at the same rate as your product, they are likely attached (isomers/rotamers). If they diffuse differently, they are a separate species.

Q: I see a "product" in LC-MS (M+H), but I can't find it in the crude NMR.

A: You are likely seeing an Ionization Artifact or a Trace Impurity with high ionization efficiency.

Troubleshooting Steps:

  • The "Fly-By" Check: Is the mass

    
    , 
    
    
    
    , or
    
    
    ? (See Module 3).
  • The Concentration Trap: Modern Mass Specs are sensitive to picograms. NMR requires milligrams. If you isolated <1 mg, you might see it in MS but lose it in the NMR baseline noise.

  • The Proton-Poor Product: Does your unexpected product lack protons (e.g., highly halogenated, inorganic salts)? Switch to

    
    C-NMR (with long relaxation delays) or 
    
    
    
    F-NMR.

Module 2: NMR Anomalies & "Ghost" Peaks

"I have extra peaks. Is my reaction messy, or is physics playing tricks?"

Q: My spectrum has "doubled" peaks. Is it a mixture of diastereomers or just rotamers?

A: This is the most common confusion in amide/carbamate synthesis. Rotamers (conformational isomers) exist in equilibrium; diastereomers do not.[1]

The Self-Validating Protocol: Variable Temperature (VT) NMR

  • Hypothesis: If they are rotamers, the barrier to rotation will be overcome at high heat.

  • Experiment: Take a spectrum at 25°C. Heat to 50°C, then 80°C (solvent permitting, e.g., DMSO-

    
    ).
    
  • Observation:

    • Coalescence: If the peaks broaden and merge into a single sharp set, they are Rotamers .

    • No Change: They are Diastereomers or Regioisomers .

    • Decomposition: If new peaks appear, the experiment is invalid.

Q: I see sharp singlets that don't belong to my molecule. How do I identify common solvents?

A: Never guess. Use the "Babij-Gottlieb" Standards . Solvent peaks shift depending on the deuterated solvent used.[2] A singlet at


 1.56 is water in CDCl

, but water appears at

3.33 in DMSO-

.

Table 1: Common "Imposter" Signals (Proton NMR) | Impurity |


 in CDCl

(ppm) |

in DMSO-

(ppm) |

in D

O (ppm) | Multiplicity | | :--- | :--- | :--- | :--- | :--- | | Water | 1.56 | 3.33 | 4.79 | s (broad) | | Acetone | 2.17 | 2.09 | 2.22 | s | | Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.17 (t) | - | q, s, t | | Dichloromethane | 5.30 | 5.76 | - | s | | Grease (Alkanes) | 0.86, 1.26 | 0.85, 1.23 | - | m | | Silicone Grease | 0.07 | -0.1 to 0.1 | - | s |

(Data derived from Babij et al. [1] and Gottlieb et al. [2])

Visual Workflow: The NMR "Extra Peak" Decision Tree

NMR_Troubleshooting start Observation: Extra Peaks in 1H NMR check_solvent Check Solvent Table (Gottlieb/Babij) start->check_solvent is_solvent Match Found? check_solvent->is_solvent identified Identify as Solvent/Grease is_solvent->identified Yes check_exchange D2O Shake Test is_solvent->check_exchange No disappear Peaks Disappear? check_exchange->disappear is_oh_nh Exchangeable Proton (OH, NH, SH) disappear->is_oh_nh Yes check_vt Run VT-NMR (Heat to 80°C) disappear->check_vt No merge Peaks Coalesce? check_vt->merge is_rotamer Rotamers (Restricted Rotation) merge->is_rotamer Yes check_dosy Run DOSY NMR merge->check_dosy No diff_diff Different Diffusion Coeff? check_dosy->diff_diff is_impurity Physical Impurity (By-product) diff_diff->is_impurity Yes is_isomer Isomer/Diastereomer (Same MW, Stable) diff_diff->is_isomer No

Figure 1: Decision logic for classifying unexpected signals in Proton NMR.

Module 3: Mass Spectrometry Forensics

"The mass is wrong. Did I make a new element?"

Electrospray Ionization (ESI) is a "soft" technique, but it is prone to adduct formation.

Q: My observed mass is higher than expected. How do I decode the "Adduct Math"?

A: ESI sources are rich in sodium (from glass), potassium, and ammonium. Calculate the "Delta Mass" (


).

Table 2: Common ESI Adducts (Positive Mode) | Observed


 | Identity | Cause/Source |
| :--- | :--- | :--- |
| +22  | 

| Glassware, buffers, sweat. Very common.[3] | | +38 |

| Glassware, biological buffers. | | +17 |

| Ammonium buffers (Formate/Acetate). | | +41 |

| Acetonitrile solvent cluster. | | +Mass of M |

| Dimer. High concentration artifact. | | +Mass of M + 22 |

| Sodium-bridged dimer. |

(Reference: Waters Corporation ESI Guides [3])

Q: I see a mass of [M+14] or [M+16]. Did I methylate or oxidize it?

A: This is where chemistry meets spectroscopy.

  • +14 (Methylation): If you used MeOH as a solvent with an acid catalyst, you may have formed a methyl ester or ether.

  • +16 (Oxidation): N-oxides (on pyridines/amines) or Sulfoxides (on thioethers) are common if the reaction was exposed to air or per-acids.

  • +42 (Acetylation): Common if using acetic anhydride or EtOAc with strong nucleophiles.

Visual Workflow: The Adduct Decoder

Adduct_Logic input Observed Mass > Expected Mass delta Calculate Delta (Obs - Exp) input->delta d22 Delta = +22 delta->d22 sod Sodium Adduct [M+Na]+ d22->sod Yes d38 Delta = +38 d22->d38 No pot Potassium Adduct [M+K]+ d38->pot Yes d_dimer Delta = Mass of M d38->d_dimer No dimer Dimer [2M+H]+ d_dimer->dimer Yes d_unk Delta = +14 / +16 d_dimer->d_unk No chem Chemical Change! (+14: Methylation, +16: Oxidation) d_unk->chem

Figure 2: Logic flow for identifying mass spectral adducts vs. chemical modifications.

Module 4: The "Unknown" (Rearrangements & Regioisomers)

"The formula is correct, but the spectra don't match the structure."

This is the most critical scenario. The reaction likely followed an alternative pathway (e.g., O-alkylation vs. N-alkylation, or a ring closure).

Q: How do I distinguish between regioisomers (e.g., Ortho/Meta/Para or N- vs O-alkylation)?

A: 1D NMR is insufficient here. You need Through-Bond Connectivity (HMBC) and Through-Space Proximity (NOESY) .

The "Connectivity" Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence): Assign every proton to its direct carbon. This builds your "fragments."

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "superglue." It shows 2-3 bond couplings.

    • Scenario: Distinguishing N-alkylation vs. O-alkylation.

    • Look for: Cross-peaks between the alkyl protons and the heteroatom-adjacent carbon.

    • Logic: If the alkyl protons couple to a Carbonyl Carbon (

      
      ), it might be O-alkylation (forming an enol ether) or N-alkylation (amide). You must check the Carbon chemical shift (
      
      
      
      ). Amide
      
      
      is typically ~160-170 ppm; Enol ether carbons are different.
  • NOESY (Nuclear Overhauser Effect):

    • If two groups are close in space (<5 Å) but far in bonds, they will show a cross-peak.

    • Critical for: E/Z isomers and ring stereochemistry.

Case Study: The "Unexpected Ring Closure"
  • Scenario: You attempted to acylate an amine side chain, but the mass indicates loss of water (

    
    ) and the product is cyclized.
    
  • Diagnosis: You likely formed a heterocycle (e.g., oxazole or imidazole).

  • Verification: Check the HMBC.[4] In a linear chain, the carbonyl carbon only sees its neighbors. In a cyclized product, the carbonyl carbon (now a ring carbon) will show correlations to protons on the other side of the closure point.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry, 81(17), 7301–7366.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • Waters Corporation. "Common Adduct and Fragment Ions in Mass Spectrometry." Waters Support Library.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

For further assistance, please upload your raw FID files or .raw MS data to the central server for Senior Scientist review.

Sources

Validation & Comparative

4-Azahomoadamantane Analogs: A Comparative Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Biological Activity of 4-Azahomoadamantane Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Development Professionals

Executive Summary

The rapid emergence of resistance to classic adamantane-based antivirals (Amantadine and Rimantadine) has necessitated the exploration of structural analogs that can overcome the steric and electrostatic barriers of mutant viral proteins. 4-Azahomoadamantane , a scaffold characterized by ring expansion and nitrogen insertion into the adamantane cage, represents a critical evolution in this pharmacophore.

This guide objectively compares the biological performance of 4-azahomoadamantane derivatives against standard adamantanes, focusing on Influenza A M2 proton channel inhibition and secondary NMDA receptor antagonism .

Structural Rationale: The "Aza-Homo" Expansion

To understand the biological divergence, one must first analyze the structural shift. Standard Amantadine consists of a rigid, lipophilic C10 tricyclic cage.

  • Homoadamantane: Expands the cage by one methylene group (

    
    ), increasing lipophilicity and molecular volume.
    
  • 4-Aza Insertion: Replaces a carbon atom with nitrogen within the cage. This introduces a basic center inside the ring system, altering the pKa and allowing for internal hydrogen bonding capabilities that are absent in the carbocyclic parent.

Hypothesis: The altered geometry and electronic profile of 4-azahomoadamantanes allow them to bind to the M2 channel pore in an orientation distinct from Amantadine, potentially retaining potency against the S31N mutant strain.

Comparative Efficacy: M2 Channel Inhibition[1][2]

The primary biological application of these analogs is blocking the Influenza A M2 proton channel, a viroporin essential for viral uncoating.

Data Analysis: 4-Azahomoadamantanes vs. Amantadine

The following data synthesizes electrophysiological recordings (TEVC) and plaque reduction assays from key comparative studies (e.g., Kolocouris et al.).

Compound ClassRepresentative AnalogIC50 (WT M2) [µM]IC50 (S31N Mutant) [µM]Cytotoxicity (

) [µM]
Mechanism Note
Standard Amantadine 16.0 - 20.0 > 200 (Resistant) > 500 Steric blocker; fails in S31N due to pore widening.
Standard Rimantadine 10.0 - 14.0 > 200 (Resistant) ~ 450 Slightly higher potency than Amantadine due to

-methyl group.
Test Group 4-Azahomoadamantane (Parent) 7.1 ~ 180 > 300 Higher potency on WT; marginal gain on S31N.
Test Group N-Methyl-4-azahomoadamantane 17.1 > 200 > 300 Methylation of the ring nitrogen reduces potency (steric clash).
Test Group 4-Azahomoadamantane Guanidine 2.4 ~ 100 ~ 250 Best in Class. Guanidine headgroup interacts with acidic residues.

Key Insight: The unmodified 4-azahomoadamantane (Parent) is approximately 2x more potent than Amantadine against Wild-Type (WT) M2 channels. However, the N-methyl derivative shows reduced activity, suggesting that the hydrogen on the ring nitrogen is critical for optimal binding, likely participating in H-bonds with the hydrated pore residues (Ser31 or His37).

Visualizing the Mechanism of Action

The following diagram illustrates the blocking mechanism and the specific failure point for standard drugs versus the "Aza" analogs.

M2_Blockade_Mechanism cluster_channel Influenza M2 Proton Channel Pore His37 His37 Tetrad (Proton Selectivity Filter) Ser31 Ser31 Residue (Val31/Asn31 in Mutants) Pore Water-Filled Pore Drug_Amantadine Amantadine (Carbocyclic Cage) Drug_Amantadine->His37 Fails to block if Ser31 mutates (S31N) Drug_Amantadine->Ser31 Steric Occlusion Escape Viral Replication PROCEEDS (Resistance) Drug_Amantadine->Escape In S31N Mutants Drug_Aza 4-Azahomoadamantane (Heterocyclic Expansion) Drug_Aza->His37 Electrostatic Repulsion (Protonated Amine) Drug_Aza->Ser31 Altered Binding Angle Drug_Aza->Pore H-Bonding (Ring Nitrogen) Block Viral Replication BLOCKED Drug_Aza->Block

Figure 1: Mechanistic comparison of channel blockade.[1] The 4-azahomoadamantane scaffold utilizes the ring nitrogen for additional hydrogen bonding within the aqueous pore, improving potency.

Secondary Activity: NMDA Receptor Antagonism[4][5]

While M2 inhibition is the primary focus, the structural similarity to Memantine (a dimethyl-adamantane derivative) necessitates an evaluation of neurological activity.

  • Mechanism: Uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4]

  • Clinical Relevance: This activity profile is beneficial for Parkinson’s (dysphasia) but can cause CNS side effects (dizziness, insomnia) if the affinity is too high or the "off-rate" is too slow.

Comparative Profile:

  • Amantadine: Low affinity (

    
     ~ 10-20 µM). Fast off-rate (clinically manageable).
    
  • Memantine: Higher affinity (

    
     ~ 1 µM). Moderate off-rate (neuroprotective).
    
  • 4-Azahomoadamantanes: Studies indicate these analogs often exhibit lower affinity for NMDA receptors compared to Memantine. This is advantageous for antiviral development, as it suggests a wider therapeutic window with fewer CNS side effects.

Experimental Protocols

To validate the biological activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

The Gold Standard for measuring M2 channel current.

  • Expression System: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 (WT or S31N). Incubate for 48-72 hours at 18°C.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusate to low pH (pH 5.5) buffer to activate the proton channel. Observe the inward current (

    
    ).[3]
    
  • Drug Application: Apply the 4-azahomoadamantane analog (1-100 µM) in the pH 5.5 buffer.

  • Validation:

    • Control: Apply 100 µM Amantadine. (WT should show >90% inhibition; S31N should show <10% inhibition).

    • Washout: Re-perfuse with drug-free pH 5.5 buffer. Current should recover (reversible binding).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Plaque Reduction Assay (Virology)

Validates that channel blocking translates to viral inhibition.

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells, seeded to confluence in 6-well plates.

  • Infection: Infect cells with Influenza A (MOI 0.001) for 1 hour.

  • Treatment: Remove inoculum and overlay with agarose medium containing serial dilutions of the test compound (0.1 - 50 µM).

  • Incubation: 48-72 hours at 37°C.

  • Staining: Fix with formalin and stain with crystal violet.

  • Quantification: Count viral plaques. Calculate

    
     (concentration reducing plaque count by 50%).
    

Synthesis & Screening Workflow

The following workflow outlines the logical progression from chemical synthesis to biological validation.

Experimental_Workflow cluster_chem Synthesis cluster_bio Biological Screening Start Adamantanone Precursor Schmidt Schmidt Rearrangement (Ring Expansion) Start->Schmidt Reduction Reduction to 4-Azahomoadamantane Schmidt->Reduction Deriv Derivatization (e.g., Alkylation/Guanidylation) Reduction->Deriv TEVC TEVC Assay (Target Engagement) Deriv->TEVC Cyto Cytotoxicity (MDCK Cells) Deriv->Cyto Plaque Plaque Reduction (Functional Antiviral) TEVC->Plaque If IC50 < 10µM Cyto->Plaque If CC50 > 100µM

Figure 2: Integrated workflow for the development of 4-azahomoadamantane antivirals.

Conclusion

The 4-azahomoadamantane scaffold offers a distinct pharmacological profile compared to traditional adamantanes. The ring expansion and nitrogen insertion provide:

  • Enhanced Potency: Lower IC50 values against Wild-Type M2 channels compared to Amantadine.

  • Structural Versatility: The secondary amine allows for facile derivatization (e.g., guanidylation) which significantly improves binding affinity.

  • Safety Profile: Reduced NMDA receptor affinity suggests a lower risk of CNS side effects, optimizing the therapeutic index for antiviral applications.

Researchers should prioritize guanidine-substituted 4-azahomoadamantanes for further development against resistant strains.

References

  • Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus. Kolocouris, A. et al. (PMC). [Link]

  • Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. Journal of General Virology. [Link][5]

  • Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. European Journal of Pharmacology. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Azatricyclo[4.3.1.13,8]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly for neurodegenerative diseases such as Alzheimer's, the strategic design of selective enzyme inhibitors is paramount. The rigid, cage-like structure of the 4-Azatricyclo[4.3.1.13,8]undecane, or 4-Azahomoadamantane, scaffold has emerged as a promising framework for the development of potent acetylcholinesterase (AChE) inhibitors.[1] The constrained conformation of this scaffold can facilitate a high degree of complementarity to the active site of AChE, a key enzyme in the hydrolysis of the neurotransmitter acetylcholine.[2] However, the therapeutic efficacy of any potential AChE inhibitor is intrinsically linked to its selectivity. Cross-reactivity with other enzymes, particularly the closely related butyrylcholinesterase (BChE), can lead to off-target effects and a diminished therapeutic window. This guide provides an in-depth comparison of the methodologies used to assess the cross-reactivity of these inhibitors, supported by comparative data from structurally related compounds and established drugs.

The Imperative of Selectivity: AChE vs. BChE

Both AChE and BChE are serine hydrolases involved in cholinergic neurotransmission, yet they exhibit distinct substrate specificities and tissue distribution.[3] While AChE is primarily found in the brain and at neuromuscular junctions, BChE is more ubiquitous, with high concentrations in the plasma, liver, and glial cells.[4] In the context of Alzheimer's disease, the activity of AChE tends to decrease as the disease progresses, while BChE activity increases.[5] This shift underscores the importance of developing inhibitors with a well-defined selectivity profile. While dual inhibition of both enzymes is a therapeutic strategy employed by some drugs like rivastigmine, highly selective AChE inhibitors, such as donepezil, are also effective.[6][7] Therefore, the ability to precisely quantify the inhibitory potency against both enzymes is a critical step in the preclinical development of novel 4-Azatricyclo[4.3.1.13,8]undecane-based drug candidates.

Comparative Inhibitory Potency: A Data-Driven Overview

To contextualize the performance of novel inhibitors, it is essential to compare their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against both AChE and BChE. The selectivity index (SI), calculated as the ratio of Ki(BChE)/Ki(AChE), provides a quantitative measure of an inhibitor's preference for AChE. An SI greater than 1 indicates selectivity for AChE.

Below is a comparative table showcasing the inhibitory activities of established Alzheimer's disease medications and structurally related adamantane-based inhibitors. This data serves as a benchmark for evaluating new chemical entities based on the 4-Azatricyclo[4.3.1.13,8]undecane scaffold.

CompoundTarget EnzymeInhibition Constant (Ki) in µMSelectivity Index (BChE/AChE)Reference
Adamantane Derivative 1 AChE0.0751.21[7]
BChE0.091[7]
Adamantane Derivative 2 AChE0.8910.0[7]
BChE8.9[7]
Adamantane Derivative 3 AChE250.56[7]
BChE14[7]
Donepezil AChE->1000[6]
BChE-[6]
Rivastigmine AChE-Dual Inhibitor[6][7]
BChE-[6][7]
Galantamine AChE-AChE Selective[6]
BChE-[6]

Note: Specific Ki values for Donepezil, Rivastigmine, and Galantamine can vary based on experimental conditions but their selectivity profiles are well-established.

Experimental Protocols for Assessing Cross-Reactivity

The determination of an inhibitor's cross-reactivity profile relies on robust and reproducible in vitro assays. The following protocols are standard in the field for quantifying the inhibitory potency against AChE and BChE.

Enzyme Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring cholinesterase activity and inhibition. The principle lies in the measurement of the product of the enzymatic reaction.

Causality Behind Experimental Choices:

  • Substrate Specificity: Acetylthiocholine (ATCh) is a specific substrate for AChE, while butyrylthiocholine (BTCh) is preferred by BChE. Using the appropriate substrate is critical for differentiating the activity of the two enzymes.

  • Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) is used as a chromogen. It reacts with the thiocholine product of the enzymatic reaction to produce a yellow-colored anion (TNB), the absorbance of which can be measured spectrophotometrically at 412 nm. This provides a direct and quantifiable measure of enzyme activity.

  • Kinetic Measurement: By measuring the rate of color change over time, we can determine the initial velocity of the reaction. Comparing the velocities in the presence and absence of an inhibitor allows for the calculation of the percent inhibition and subsequently the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE and equine serum BChE in the phosphate buffer to achieve a final concentration that gives a linear reaction rate for at least 10 minutes.

    • Prepare stock solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the 4-Azatricyclo[4.3.1.13,8]undecane-based inhibitor and reference compounds (e.g., Donepezil) in a suitable solvent (e.g., DMSO), followed by further dilution in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor solution at various concentrations. For control wells, add 20 µL of the buffer/solvent.

    • Add 140 µL of the phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ellmans_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, DTNB, and Inhibitor Solutions AddInhibitor Add Inhibitor/ Control AddBuffer Add Buffer AddInhibitor->AddBuffer AddDTNB Add DTNB AddBuffer->AddDTNB AddEnzyme Add Enzyme (AChE or BChE) AddDTNB->AddEnzyme Incubate Incubate (37°C, 15 min) AddEnzyme->Incubate AddSubstrate Add Substrate (ATCI or BTCI) Incubate->AddSubstrate Measure Measure Absorbance (412 nm) AddSubstrate->Measure CalcRate Calculate Reaction Rate Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Plot->IC50 Binding_Assay_Workflow cluster_prep Preparation cluster_binding Competition Binding cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare Enzyme Membrane Fraction Mix Combine Membrane, Inhibitor, and Radioligand Membrane->Mix Ligands Prepare Test Inhibitor and Radioligand Solutions Ligands->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific Plot Plot Competition Curve CalcSpecific->Plot Ki Determine IC50 and Calculate Ki Plot->Ki

Workflow for a Radioligand Binding Assay.

Interpreting Cross-Reactivity Data: A Concluding Perspective

The data generated from these assays provide a comprehensive profile of a 4-Azatricyclo[4.3.1.13,8]undecane-based inhibitor's selectivity. A high selectivity index for AChE over BChE suggests a potentially more targeted therapeutic effect with a lower likelihood of peripheral side effects. Conversely, a dual-inhibitor profile may offer a different therapeutic advantage, particularly in later stages of Alzheimer's disease.

It is crucial to recognize that in vitro cross-reactivity is the first step in a comprehensive safety and efficacy evaluation. Subsequent studies in cellular models and in vivo animal models are necessary to fully understand the pharmacological profile of these promising inhibitors. The rigid adamantane-like core of the 4-Azatricyclo[4.3.1.13,8]undecane scaffold offers a unique platform for designing highly potent and selective inhibitors. By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively characterize the cross-reactivity of their novel compounds and make data-driven decisions in the drug development process.

References

  • Anand, P. & Singh, B. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]

  • Giacobini, E. (2004). Targeting acetylcholinesterase and butyrylcholinesterase in dementia. Oxford Academic. [Link]

  • Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer's disease subjects: exploring the cholinergic anti-inflammatory pathway. PMC. [Link]

  • Šinko, G., et al. (2021). 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. PMC. [Link]

  • Mesulam, M., et al. (2017). Occurrences of differences in binding affinity values between AChE and... ResearchGate. [Link]

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Alzheimer's Society. [Link]

  • Averina, E. B., Borisova, I. A., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. ResearchGate. [Link]

  • Hilaris. (2014). Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs. Hilaris. [Link]

  • Academia.edu. (n.d.). Understanding the quantitative structure–activity relationship of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Academia.edu. [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. [Link]

Sources

"confirming the absolute configuration of chiral 4-Azatricyclo[4.3.1.13,8]undecane derivatives"

Comparative Guide: Absolute Configuration of Chiral 4-Azatricyclo[4.3.1.1 ]undecane Derivatives

Executive Summary

The 4-azatricyclo[4.3.1.1

4-azahomoadamantane

This guide compares the two most rigorous methods for AC determination: Single Crystal X-Ray Diffraction (SXRD) and Vibrational Circular Dichroism (VCD) .

The Verdict: While SXRD remains the regulatory "gold standard" for solid-state proofs, VCD is superior for rapid lead optimization of this specific scaffold. The extreme rigidity of the azahomoadamantane cage results in distinct vibrational signatures that align near-perfectly with Density Functional Theory (DFT) calculations, providing high-confidence assignments without the need for heavy-atom derivatization or crystal growth.

Technical Context: The Stereochemical Challenge

The 4-azatricyclo[4.3.1.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

  • The Problem: These molecules are aliphatic and lack strong UV chromophores, rendering standard Electronic Circular Dichroism (ECD) useless without extensive derivatization.

  • The Solution: We must rely on methods that probe the nuclear arrangement directly (SXRD) or the chirality of vibrational modes (VCD).

Comparative Analysis: SXRD vs. VCD

The following table summarizes the operational performance of both methods specifically for azahomoadamantane derivatives.

FeatureMethod A: Single Crystal X-Ray (SXRD)Method B: Vibrational Circular Dichroism (VCD)
Primary Requirement Single crystal (approx. 0.1–0.3 mm)Solution (5–10 mg in CDCl₃ or DMSO-d₆)
Chiral Probe Anomalous dispersion (requires heavy atom)Chirality of vibrational transitions
Turnaround Time 1–4 Weeks (crystallization dependent)24–48 Hours (measurement + calculation)
Derivatization Often Required (e.g., p-bromobenzoate salt)None (direct measurement of free base/salt)
Confidence Metric Flack Parameter (

)
Enantiomeric Similarity Index (ESI)
Suitability for Cage High (rigid molecules crystallize well)Excellent (rigidity simplifies DFT)

Method A: Single Crystal X-Ray Diffraction (SXRD)

SXRD is the definitive method for absolute configuration but is often limited by the "light atom problem." Azahomoadamantanes (C, H, N, O) do not scatter X-rays sufficiently to distinguish Friedel pairs reliably unless a heavy atom is introduced.

Experimental Protocol: Heavy Atom Derivatization

Rationale: To achieve a reliable Flack parameter (

  • Salt Formation: Dissolve the free amine (10 mg) in Et₂O. Add 1.1 eq of hydrobromic acid (48% aq) or p-bromobenzoic acid.

  • Crystallization: Use vapor diffusion. Place the salt solution in an inner vial; use pentane as the antisolvent in the outer reservoir. Allow to stand at 4°C for 3–7 days.

  • Data Collection: Mount crystal on a kappa-geometry diffractometer (Cu K

    
     radiation, 
    
    
    Å). Collect data at 100 K to minimize thermal motion of the cage.
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine the Flack parameter.[1]

Decision Criteria:

  • Pass: Flack parameter

    
     (Confirms Absolute Config).
    
  • Fail: Flack parameter

    
     (Inconclusive/Racemic twin).
    

Method B: Vibrational Circular Dichroism (VCD)[3][4]

VCD is the recommended method for this scaffold. The cage structure limits conformational flexibility, meaning the experimental spectrum will match the calculated spectrum with high fidelity.

Experimental Protocol: The "Self-Validating" Workflow

Rationale: VCD measures the differential absorption of left vs. right circularly polarized IR light ($ \Delta A = A_L - A_R $).[1][2][3][4]

  • Conformational Search:

    • Software: MacroModel or Spartan.

    • Method: Monte Carlo search using MMFF94 force field.

    • Note: For 4-azahomoadamantane, usually only 1–3 low-energy conformers exist due to bridgehead constraints.

  • Geometry Optimization & Frequency Calculation:

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: DFT B3LYP/6-31G(d) or B3PW91/cc-pVTZ.

    • Critical Step: Calculate both IR and VCD frequencies.

  • Measurement:

    • Instrument: BioTools ChiralIR-2X or similar.

    • Sample: 8 mg of derivative in 150

      
      L CDCl₃ (approx 0.3 M).
      
    • Collection: 4 cm⁻¹ resolution, 4-hour block accumulation.

  • Analysis: Compare experimental VCD with the Boltzmann-weighted calculated VCD.

Data Presentation: VCD Reliability

MetricAcceptance ThresholdTypical Result for Azahomoadamantane
Anisotropy Factor (

)


(Strong signal)
Sim. Index (ESI)


(Very High)
Confidence


Visualization of Workflows

Diagram 1: Strategic Decision Matrix

This flowchart guides the researcher on which method to select based on sample physical properties.

GStartStart: Pure Chiral4-AzahomoadamantaneCheckStatePhysical State?Start->CheckStateSolidCrystalline SolidCheckState->SolidOilOil / AmorphousCheckState->OilHeavyAtomContains Heavy Atom?(S, P, Cl, Br)Solid->HeavyAtomMethodVCDMethod B: VCD(Solution Phase)Oil->MethodVCDPreferredMethodXRDMethod A: SXRD(Anomalous Dispersion)HeavyAtom->MethodXRDYesDerivDerivatization Required(e.g., p-bromobenzoate)HeavyAtom->DerivNoDeriv->MethodXRDIf Crystals GrowDeriv->MethodVCDIf Crystallization Fails

Caption: Decision tree for selecting between SXRD and VCD based on physical state and elemental composition.

Diagram 2: VCD Analysis Logic

This diagram illustrates why VCD is particularly robust for rigid cages.

VCD_Logiccluster_CalcComputational Path (DFT)cluster_ExpExperimental PathInputInput Structure(R-Enantiomer)ConfSearchConformationalSearch (Rigid Cage)Input->ConfSearchDFTDFT Calculation(B3LYP/6-31G*)ConfSearch->DFTFew ConformersSimSpecSimulated VCDSpectrumDFT->SimSpecCompareCompare Spectra(ESI Score)SimSpec->CompareSampleSample Solution(CDCl3)FTIRFT-IR/VCDMeasurementSample->FTIRExpSpecExperimentalSpectrumFTIR->ExpSpecExpSpec->CompareResultAssign AC:Match = (R)Mirror = (S)Compare->Result

Caption: The VCD workflow exploits the limited conformational space of the azahomoadamantane cage for high-accuracy DFT matching.

Conclusion

For 4-azatricyclo[4.3.1.1


]undecane derivatives
  • Early Discovery (Speed): Use VCD . The rigid cage structure guarantees high similarity between calculated and experimental spectra, providing a definitive AC assignment in under 48 hours without derivatization.

  • Late Stage (Regulatory): Use SXRD . While slower due to the requirement for heavy-atom salt formation (e.g., hydrobromide salts) and crystallization, it provides the direct spatial evidence required for NDA filings.

Recommendation: Start with VCD. If the Enantiomeric Similarity Index (ESI) is

References

  • Symersky, J., et al. (1986).[5] Structure of 4-azatricyclo[4.3.1.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ]undecan-5-one (homoazaadamantanone). Acta Crystallographica Section C, 42(1), 76-78.[5] [Link]
    
  • Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[6] (Foundational text on VCD theory).

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][7][2][3] Chirality, 22, E22-E33. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Averina, E. B., et al. (2001).[8] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934. [Link]
    

"evaluating the ADMET properties of 4-Azatricyclo[4.3.1.13,8]undecane derivatives"

Comparative Guide: ADMET Profiling of 4-Azatricyclo[4.3.1.1 ]undecane Derivatives

Content Type: Technical Comparison & Experimental Guide Subject: Scaffold Hopping from Adamantane to 4-Azahomoadamantane Audience: Medicinal Chemists, DMPK Scientists, and Virologists

Executive Summary: The Case for Scaffold Expansion

In the realm of cage compounds, Adamantane (tricyclo[3.3.1.1

AmantadineMemantine11

4-Azatricyclo[4.3.1.1


]undecane4-azahomoadamantane1
  • Reduced Lipophilicity: The heterocyclic nitrogen lowers LogP, potentially reducing non-specific binding and lysosomotropism.[1]

  • Altered Basicity: The secondary amine within the bridgehead system exhibits a distinct pKa profile compared to exocyclic primary amines (like Amantadine).[1]

  • IP Novelty: It breaks out of the crowded adamantane patent space while retaining the globular geometry required for M2 channel or NMDA receptor binding.[1]

Comparative Analysis: 4-Azahomoadamantane vs. Adamantane[1]

The following table contrasts the core properties of the standard adamantane scaffold against the 4-azatricyclo derivative.

Table 1: Physicochemical & ADMET Benchmarking
PropertyScaffold A: Amantadine / Memantine (Adamantane Core)Scaffold B: 4-Azahomoadamantane (4-Azatricyclo Core)ADMET Implication for Scaffold B
Structure C

Cage + Exocyclic Amine
C

Cage + Endocyclic Nitrogen
B allows for internal functionalization; less steric bulk on the exterior.[1]
LogP (Lipophilicity) High (~2.5 – 3.[1]3)Moderate (~1.5 – 2.[1]2)B has improved aqueous solubility; lower risk of phospholipidosis.[1]
pKa (Basicity) ~10.1 – 10.7 (Primary Amine)~9.5 – 10.2 (Secondary Amine)B is slightly less basic, potentially improving passive permeability at physiological pH.[1]
Metabolic Stability Very High (Renal excretion dominant)High, but N-oxidation possibleB introduces a metabolic "handle" (the ring Nitrogen), potentially reducing half-life if too long.[1]
BBB Permeability Excellent (often too high)Good (Balanced)B maintains CNS penetration but may lower CNS side effects (dizziness/insomnia).[1]
hERG Inhibition Moderate Risk (Lipophilic Amine)Low-Moderate RiskLower LogP in B generally correlates with reduced hERG liability.[1]

Critical Evaluation Pathways

To validate the 4-azatricyclo scaffold, a specific decision tree must be employed. Unlike planar aromatic drugs, cage compounds are prone to specific failure modes (e.g., lack of metabolism leading to accumulation, or excessive CNS penetration).

Diagram 1: The Cage Compound Evaluation Pipeline

ADMET_PipelineStartCandidate Synthesis(Beckmann Rearrangement)PhysChemPhysicochem Profiling(LogP, pKa, Sol)Start->PhysChemPAMPAPAMPA-BBB Assay(Passive Diffusion)PhysChem->PAMPAIf Sol > 50µMPAMPA->StartFail: Add Polar GroupsMetabMicrosomal Stability(RLM/HLM + NADPH)PAMPA->MetabIf Pe > 10^-6 cm/sMetab->StartFail: Block N-OxidationToxCytotoxicity & hERG(Safety)Metab->ToxIf T1/2 > 30 minDecisionLead SelectionTox->DecisionIf IC50 > 10µM

Caption: Step-wise evaluation logic for cage amines. Note the critical "Go/No-Go" checkpoints at BBB permeability and Metabolic Stability.

Experimental Protocols

Protocol A: PAMPA-BBB (Blood-Brain Barrier)

Why this matters: 4-Azatricyclo derivatives are primarily CNS or antiviral candidates.[1] We must verify they cross the BBB via passive diffusion.[1]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[1]

  • Detection: LC-MS/MS (Triple Quad) – Critical: UV detection is insufficient for the non-aromatic cage core.

Workflow:

  • Membrane Preparation: Carefully pipette 4 µL of Lipid Solution onto the donor plate membrane.[1] Allow to dry for 2 mins.

  • Donor Loading: Add 150 µL of compound (10 µM in PBS, pH 7.4) to the donor wells.

    • Control: Verapamil (High perm), Theophylline (Low perm).[1]

  • Acceptor Loading: Add 300 µL of PBS (pH 7.4) to acceptor wells.

  • Sandwich & Incubate: Mate plates and incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation of the dodecane).

  • Analysis: Separate plates. Quantify concentration in Donor (

    
    ) and Acceptor (
    
    
    ) via LC-MS/MS using MRM transitions specific to the cage (typically
    
    
    ).
  • Calculation:

    
    
    Target:
    
    
    cm/s indicates high CNS penetration.[1]
Protocol B: Microsomal Stability (Metabolic Clearance)

Why this matters: Adamantanes are often excreted unchanged renally.[1] The "Aza" modification in 4-azatricyclo[4.3.1.1

1

Workflow:

  • Reaction Mix:

    • Substrate: 1 µM 4-azatricyclo derivative.[1]

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).

  • Processing: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.[1]

  • Interpretation:

    • Plot

      
       vs. time.[1]
      
    • Slope

      
       gives 
      
      
      .[1]
    • Insight: If intrinsic clearance (

      
      ) is high (>50 µL/min/mg), check for N-oxide metabolite (+16 Da mass shift).[1]
      

Mechanistic Insight: The "Aza" Advantage

The following diagram illustrates why the 4-azatricyclo scaffold may offer a superior safety profile regarding lysosomal trapping (a common toxicity for adamantane amines).

Diagram 2: Mechanism of Reduced Lysosomotropism

MechanismAdamantaneAdamantane(pKa ~10.5)CytosolCytosol(pH 7.2)Adamantane->CytosolPassive EntryAzahomoadamantane4-Azahomoadamantane(pKa ~9.5)Azahomoadamantane->CytosolPassive EntryLysosomeLysosome(pH 4.5)Lysosome->AdamantaneProtonation (Trapping)High AccumulationLysosome->AzahomoadamantaneProtonationModerate AccumulationCytosol->LysosomeDiffusion

Caption: The lower pKa of the 4-azatricyclo scaffold reduces the extent of ion-trapping within acidic lysosomes compared to the highly basic adamantane, potentially lowering phospholipidosis risk.

References

  • Kolocouris, A., et al. (2010).[1] "Synthesis and antiviral activity of azolo-adamantanes against influenza A virus." Bioorganic & Medicinal Chemistry Letters.

  • Averina, E. B., et al. (2001).[1][2] "Advances in the Chemistry of 4-Azatricyclo[4.3.1.1

    
    ]undecane (4-Azahomoadamantane) Derivatives." Russian Journal of Organic Chemistry. 
    
  • Zarubaev, V. V., et al. (2017).[1][3] "Anti-influenza activity of diazaadamantanes combined with monoterpene moieties."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • PubChem. (2025).[1] "Tricyclo[4.3.1.1

    
    ]undecan-1-amine Compound Summary." National Library of Medicine.[1][4] 
    

Technical Guide: Assessing Target Specificity of 4-Azahomoadamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for assessing the target specificity of 4-Azahomoadamantane-based compounds.

Executive Summary: The Expanded Cage Scaffold

The adamantane scaffold (tricyclo[3.3.1.1


]decane) has long been a cornerstone of medicinal chemistry, yielding approved therapeutics like Amantadine  (antiviral/antiparkinsonian) and Memantine  (Alzheimer’s). However, the clinical utility of these "diamondoid" amines is increasingly compromised by two factors:
  • Viral Resistance: Widespread S31N and V27A mutations in the Influenza A M2 proton channel have rendered traditional adamantanes largely ineffective as antivirals.

  • Off-Target CNS Effects: The structural overlap between M2 channel binding and NMDA receptor antagonism often leads to dose-limiting central nervous system side effects (insomnia, jitteriness, hallucinations).

4-Azahomoadamantane (4-azatricyclo[4.3.1.1


]undecane) represents a strategic structural expansion. By inserting a methylene group and a nitrogen atom into the cage, this scaffold alters the steric bulk and basicity profile compared to the parent adamantane. This guide details the experimental protocols required to assess whether these structural changes successfully decouple antiviral potency from NMDA antagonism, thereby improving target specificity.

Structural & Mechanistic Comparison

Before assessing biological activity, it is critical to understand the structural divergence between the product (4-Azahomoadamantane) and the standard alternatives.

FeatureAmantadine (Alternative)4-Azahomoadamantane (Product)Implication for Specificity
Core Structure Tricyclo[3.3.1.1

]decane
Tricyclo[4.3.1.1

]undecane
Expanded cage volume (~10-15% larger).
Amine Position Exocyclic (Primary amine attached to C1)Endocyclic (Secondary amine within the ring)Reduces conformational freedom; alters pKa.
Lipophilicity High (LogP ~2.4)Moderate to High (Tunable)Affects blood-brain barrier (BBB) penetration.
Primary Target Influenza M2 Channel (Pore blocker)Influenza M2 Channel (Pore blocker)Larger size may fit mutant pores (V27A) better.
Secondary Target NMDA Receptor (Channel blocker)NMDA Receptor (Channel blocker)Altered shape may reduce affinity, minimizing CNS toxicity.
Mechanism of Action Visualization

The following diagram illustrates the dual-pathway interaction that defines the specificity challenge for this class of compounds.

MOA_Specificity cluster_compounds Compound Class cluster_targets Biological Targets cluster_outcomes Clinical Outcome Amantadine Amantadine (Reference) M2_WT Influenza M2 (WT) (Viral Replication) Amantadine->M2_WT High Potency (Blocked by S31N) M2_Mutant Influenza M2 (S31N/V27A) (Drug Resistant) Amantadine->M2_Mutant No Effect NMDA NMDA Receptor (CNS Transmission) Amantadine->NMDA Moderate Affinity (Low Specificity) Azahomo 4-Azahomoadamantane (Product) Azahomo->M2_WT Variable Potency Azahomo->M2_Mutant Potential Binding (Steric Fit) Azahomo->NMDA Altered Affinity (Target for Reduction) Antiviral Antiviral Efficacy M2_WT->Antiviral M2_Mutant->Antiviral Neurotox CNS Side Effects (Dizziness/Insomnia) NMDA->Neurotox

Figure 1: Mechanism of Action and Specificity Challenge. The goal is to maximize the green path (M2 binding) while minimizing the red path (NMDA binding).

Experimental Protocols for Specificity Assessment

To objectively assess 4-Azahomoadamantane derivatives, you must employ a comparative screening cascade . Do not rely on a single assay. The following protocols establish a self-validating system.

Phase 1: M2 Channel Blockade (Antiviral Specificity)

The Gold Standard: Two-Electrode Voltage Clamp (TEVC)

This assay measures the direct inhibition of proton current, distinguishing true channel blockers from compounds that merely act via cytotoxicity.

Protocol:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein (Wild Type, S31N, and V27A variants).

  • Incubation: Incubate oocytes for 48–72 hours at 18°C.

  • Recording:

    • Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

    • Clamp voltage at -60 mV.

    • Activation: Switch perfusate to pH 5.5 to activate the proton channel (inward current).

    • Inhibition: Apply the test compound (4-Azahomoadamantane derivative) at 100 µM.

  • Analysis: Calculate % inhibition of the steady-state current. Compare directly with Amantadine (100 µM).

Success Metric:

  • WT: >50% inhibition at 10 µM.

  • Mutant (S31N/V27A): >30% inhibition at 100 µM (Amantadine will show <10%).

Phase 2: NMDA Receptor Antagonism (Off-Target Assessment)

The Safety Check: Whole-Cell Patch Clamp

To ensure the compound does not cause psychotomimetic side effects, it must show lower affinity for the NMDA receptor than Amantadine/Memantine.

Protocol:

  • Cell Line: Use cultured hippocampal neurons (DIV 14-21) or HEK293 cells transfected with NR1/NR2B subunits.

  • Setup: Whole-cell patch-clamp configuration (Holding potential -70 mV).

  • Stimulation: Apply NMDA (100 µM) + Glycine (10 µM) to elicit inward current.

  • Blockade: Co-apply test compound (1–100 µM).

  • Data: Construct a dose-response curve to determine IC50.

Specificity Calculation: Calculate the Selectivity Index (SI) :



  • Target: SI > 10 (Preferably > 50).

  • Note: Amantadine typically has an SI near 1–5, indicating poor specificity.

Comparative Performance Data

The following table summarizes the performance of the 4-Azahomoadamantane scaffold compared to standard alternatives. Data is synthesized from structure-activity relationship (SAR) studies of polycyclic amines.[1]

ParameterAmantadine (Standard)Rimantadine (Alternative)4-Azahomoadamantane (Product Class)Performance Verdict
M2 WT IC50 ~16 µM~8 µM10–50 µM Comparable/Slightly Weaker. The expanded cage often reduces affinity for the tight WT pore.
M2 S31N Activity InactiveInactiveLow/Moderate Potential Advantage. Bulky derivatives may interact with the expanded mutant pore.
NMDA IC50 ~1.5 µM~3–5 µM> 10 µM Superior. The expanded cage often hinders binding to the NMDA PCP-site, reducing neurotoxicity risk.
Selectivity (SI) LowModerateHigh Best in Class for Specificity. Decouples antiviral activity from CNS effects.
Resistance Profile HighHighUnknown/Emerging Requires serial passage testing.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Potency vs. Specificity: While 4-Azahomoadamantane derivatives may display slightly lower absolute potency against Wild Type M2 channels compared to Rimantadine, their selectivity profile is superior .

  • The "Sweet Spot": The 4-azahomoadamantane scaffold is ideal for designing "second-generation" blockers where the primary goal is to avoid the CNS side effects that limit the dosage of traditional adamantanes.

Assessment Workflow

Use this decision tree to evaluate new 4-Azahomoadamantane derivatives in your pipeline.

Workflow Start Synthesize 4-Azahomoadamantane Derivative Step1 Step 1: TEVC Assay (M2 WT) Start->Step1 Decision1 Inhibition > 50%? Step1->Decision1 Step2 Step 2: TEVC Assay (M2 Mutants S31N/V27A) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Step 3: NMDA Patch Clamp Step2->Step3 CalcSI Calculate Selectivity Index (NMDA IC50 / M2 IC50) Step3->CalcSI Lead Candidate Lead Candidate CalcSI->Lead Candidate SI > 10 Back-up Series Back-up Series CalcSI->Back-up Series SI < 10

Figure 2: Screening workflow for establishing target specificity.

References

  • Kolocouris, A., et al. (2008). "Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues." Bioorganic & Medicinal Chemistry Letters.

  • Schnell, J. R., & Chou, J. J. (2008).[2][3] "Structure and mechanism of the M2 proton channel of influenza A virus." Nature.[2]

  • Averina, E. B., et al. (2001).[4] "Advances in the Chemistry of 4-Azatricyclo[4.3.1.1

    
    ]undecane (4-Azahomoadamantane) Derivatives." Russian Journal of Organic Chemistry. 
    
  • Jing, X., et al. (2011). "How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop?" Journal of the American Chemical Society.[3]

  • Danysz, W., et al. (1997).[5] "Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies." Neuroscience & Biobehavioral Reviews.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Azatricyclo[4.3.1.13,8]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the realm of medicinal chemistry and materials science, the precise characterization of novel molecular scaffolds is paramount. 4-Azatricyclo[4.3.1.13,8]undecane, a saturated heterocyclic cage compound, presents a unique analytical challenge due to its rigid, three-dimensional structure. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, drawing from established principles in the analysis of analogous cage-like amines. We will explore not just the "how" but the "why" behind each technique, empowering researchers to make informed decisions for identity confirmation, purity assessment, and structural elucidation.

The Analytical Imperative: Why Rigorous Characterization Matters

4-Azatricyclo[4.3.1.13,8]undecane, as a structural analog of adamantane, offers a rigid framework that is increasingly explored in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. Its unique topology demands a multi-pronged analytical approach to unambiguously confirm its three-dimensional structure and ensure the absence of isomeric impurities, which can have vastly different biological activities. The choice of analytical techniques is therefore not a trivial procedural step but a cornerstone of reliable and reproducible scientific research.

A Comparative Analysis of Core Analytical Techniques

The characterization of 4-Azatricyclo[4.3.1.13,8]undecane relies on a suite of orthogonal techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a rigid cage structure like 4-Azatricyclo[4.3.1.13,8]undecane, ¹H and ¹³C NMR provide definitive information on the chemical environment and connectivity of each atom.

Expertise & Experience: The symmetry of the parent hydrocarbon, tricyclo[4.3.1.13,8]undecane (homoadamantane), is lowered by the introduction of the nitrogen atom. This results in a more complex NMR spectrum than that of adamantane itself, making detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), essential for unambiguous assignment of all proton and carbon signals. The rigidity of the cage results in distinct and often well-resolved signals, with proton-proton coupling constants providing valuable information about the dihedral angles between adjacent C-H bonds, confirming the chair-boat conformation of the constituent rings.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is required.

  • 2D NMR (COSY & HSQC):

    • COSY: This experiment reveals proton-proton coupling networks, allowing for the tracing of atom connectivity through the carbon skeleton.

    • HSQC: This experiment correlates each proton signal with its directly attached carbon, providing a powerful tool for assigning carbon resonances.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of the analyte, serving as a primary method for identity confirmation. The choice of ionization technique is crucial for cage-like amines.

Expertise & Experience: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is well-suited for volatile and thermally stable compounds like 4-Azatricyclo[4.3.1.13,8]undecane. EI provides a characteristic fragmentation pattern that can serve as a "fingerprint" for the molecule, often involving the loss of alkyl fragments. Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS), is also highly effective. Due to the basic nature of the tertiary amine, the molecule is readily protonated in the ESI source, yielding a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition by providing a highly accurate mass measurement.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. This ensures separation from any potential impurities.

  • MS Detection (EI):

    • Ion Source Temperature: ~230°C.

    • Scan Range: m/z 40-400. The expected molecular ion peak for C₁₀H₁₇N is at m/z 151.

Chromatographic Techniques (GC & HPLC): The Purity Gatekeepers

Chromatography is essential for assessing the purity of the compound, separating it from starting materials, by-products, and isomers.

Expertise & Experience: Gas Chromatography (GC) is highly suitable for this volatile amine. The choice of a non-polar or mid-polar column is typically effective. The peak area percentage from a GC-FID (Flame Ionization Detector) analysis provides a reliable measure of purity. For non-volatile derivatives or for orthogonal purity checks, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. The basic nature of the amine often necessitates the use of a mobile phase with a buffer (e.g., ammonium formate) and an "end-capped" C18 column to minimize peak tailing due to interactions with residual silanol groups on the stationary phase.

X-ray Crystallography: The Unambiguous 3D Structure

For an absolute and definitive confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal of the compound or a suitable salt derivative. If successful, it provides precise bond lengths, bond angles, and the exact spatial arrangement of all atoms, leaving no ambiguity about the connectivity or stereochemistry. This method is particularly powerful for distinguishing between closely related isomers, which might be challenging to differentiate by NMR alone.

Integrated Analytical Workflow

A logical workflow ensures comprehensive characterization in an efficient manner. The following diagram illustrates a typical decision-making process for analyzing a new batch of 4-Azatricyclo[4.3.1.13,8]undecane.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 In-Depth Analysis & Purity cluster_2 Definitive Structure cluster_3 Final Confirmation NewBatch New Batch of 4-Azatricyclo[4.3.1.13,8]undecane GCMS GC-MS Analysis NewBatch->GCMS Purity & MW Screen NMR ¹H & ¹³C NMR NewBatch->NMR Structural Screen HRMS High-Resolution MS GCMS->HRMS Inconsistent MW or Need Elemental Formula HPLC HPLC Purity GCMS->HPLC Orthogonal Purity Check Confirmed Fully Characterized Compound GCMS->Confirmed All Data Consistent TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR Ambiguous Assignments NMR->Confirmed All Data Consistent HRMS->Confirmed XRay X-ray Crystallography TwoD_NMR->XRay Structure Still Ambiguous or Isomer Possible TwoD_NMR->Confirmed HPLC->Confirmed XRay->Confirmed

Caption: Integrated workflow for the characterization of 4-Azatricyclo[4.3.1.13,8]undecane.

Data Summary and Method Comparison

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
¹H & ¹³C NMR Atomic connectivity, chemical environment, structural conformationProvides the most detailed structural information in solutionCan be complex to interpret; may not distinguish some isomers
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, confirms molecular formulaIsomers will have the same molecular weight
Gas Chromatography (GC) Purity assessment, separation of volatile impuritiesHigh resolution for volatile compounds, quantitativeCompound must be thermally stable and volatile
HPLC Purity assessment, separation of non-volatile componentsVersatile, applicable to a wide range of compoundsCan be more complex to develop methods for amines
X-ray Crystallography Absolute 3D structure, bond lengths, and anglesUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The robust characterization of 4-Azatricyclo[4.3.1.13,8]undecane is not achieved by a single technique but by the synergistic application of several orthogonal methods. NMR spectroscopy provides the foundational structural blueprint, mass spectrometry confirms the molecular formula, and chromatography rigorously assesses purity. For absolute structural proof, particularly in the context of patent applications or clinical development, X-ray crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize this valuable chemical entity, ensuring the integrity and reproducibility of their work.

References

  • Introduction to Mass Spectrometry. A comprehensive overview of the principles and applications of mass spectrometry, including ionization techniques like EI and ESI relevant to the analysis of small organic molecules. Michigan State University, [Link].

  • Gas Chromatography. A detailed tutorial on the theory and practice of gas chromatography, covering topics from instrumentation to column selection, which is critical for purity analysis of volatile amines. Chromatography Online, [Link].

  • NMR Spectroscopy. An educational resource explaining the fundamental principles of Nuclear Magnetic Resonance spectroscopy, which is the cornerstone for the structural elucidation of 4-Azatricyclo[4.3.1.13,8]undecane. University of California, Davis, [Link].

Safety Operating Guide

Personal protective equipment for handling 4-Azatricyclo[4.3.1.13,8]undecane

[1]

Executive Context & Hazard Architecture[1]

4-Azatricyclo[4.3.1.1^3,8^]undecane is not a generic reagent; it is a bridged, lipophilic amine often utilized as a "privileged scaffold" in antiviral and CNS-active drug discovery (structurally homologous to adamantane).[1]

While standard Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319/H335) classifications due to a lack of historical toxicological depth, you must treat this compound with elevated precautions. [1]

The "Why" Behind the Protocol (Mechanistic Safety)
  • Lipophilicity (LogP > 3): Unlike simple aliphatic amines, the tricyclic cage structure grants this molecule high lipophilicity.[1] This allows it to penetrate the stratum corneum (outer skin layer) and cell membranes rapidly.

  • CNS Activity Potential: Structural analogs (e.g., Amantadine, Rimantadine) are biologically active in the central nervous system.[1] Until specific toxicology proves otherwise, assume systemic bioavailability upon dermal exposure.[1]

  • Basic Reactivity: As a secondary amine, it is caustic to mucous membranes.[1] Inhalation of dusts will cause immediate, severe respiratory irritation.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" ratio. Standard latex gloves are insufficient due to the permeation potential of lipophilic amines in organic solvents.

PPE Selection Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)Rationale: Amine vapors and dusts track moisture.[1] Goggles form a seal that prevents lacrimal fluid acidification. Standard: ANSI Z87.1+ (Impact & Splash rated).[1]
Dermal (Hand) Double Nitrile (0.11 mm min)Rationale: Nitrile offers superior resistance to amines compared to latex.[1] Double gloving creates a "breakthrough indicator" gap. Protocol: Change outer glove immediately upon splash.[1]
Dermal (Body) Lab Coat + Tyvek® Sleeves Rationale: Standard cotton coats absorb liquids.[1] Tyvek sleeves protect the wrist gap—the most common exposure point during weighing.
Respiratory Fume Hood (Primary)Rationale: Engineering controls are superior to respirators. Backup: If handling outside a hood (not recommended), use a half-face respirator with P100/OV (Organic Vapor) cartridges.[1]

Operational Workflow: Risk-Based Logic

The following diagram illustrates the decision logic for handling this compound based on its physical state.

PPE_Decision_TreeStartStart: Handling 4-Azatricyclo[4.3.1.13,8]undecaneState_CheckAssess Physical StateStart->State_CheckSolid_StateSolid / Powder FormState_Check->Solid_StateCrystalline/SaltLiquid_StateSolution (Organic Solvent)State_Check->Liquid_StateDissolvedRisk_DustRisk: Inhalation & Static DispersionSolid_State->Risk_DustRisk_PermRisk: Rapid Dermal AbsorptionLiquid_State->Risk_PermAction_SolidProtocol A:1. Anti-static gun usage2. Weigh inside Hood3. N95 backup if hood flow <100 fpmRisk_Dust->Action_SolidAction_LiquidProtocol B:1. Double Nitrile Gloves2. Splash Goggles Mandatory3. Change gloves every 30 minsRisk_Perm->Action_Liquid

Figure 1: Decision logic for PPE selection based on physical state and associated permeation/inhalation risks.[1]

Step-by-Step Handling Protocol

This protocol is designed to be self-validating : if you cannot perform a step (e.g., cannot control static), you must stop.[1]

Phase 1: Preparation
  • Verify Ventilation: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • De-clutter: Remove unnecessary solvents from the hood to prevent "domino effect" spills.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1] This serves as a "crash" neutralization bath for contaminated wipes, converting the volatile amine into a non-volatile salt.

Phase 2: Weighing & Transfer (The Critical Zone)

Bridged amines are often crystalline and prone to static charge, causing "powder jumping."

  • Static Control: Use an anti-static gun (polonium or piezo-electric) on the weighing boat and spatula before touching the powder.[1]

  • Transfer: Do not pour from the source bottle. Use a clean spatula to transfer small amounts to a weighing boat inside the hood.

  • Solubilization: Add solvent (e.g., DCM, Chloroform) to the weighing boat immediately after weighing to trap dust before moving it to the reaction vessel.

Phase 3: Waste & Decontamination[1]
  • Primary Waste: Dispose of liquid waste in the "Basic/Organic" waste stream. Do not mix with acidic waste streams (exothermic risk).[1]

  • Surface Decon: Wipe all surfaces with a wet paper towel (water), followed by an ethanol wipe.[1]

    • Why? Water solubilizes the amine salt (if present); ethanol removes the lipophilic free base.

Emergency Response

ScenarioImmediate ActionMechanism of Action
Eye Contact Flush for 15 minutes immediately.Amines cause rapid corneal saponification. Seconds matter to prevent permanent opacity.
Skin Contact Wash with soap & water (5 min). Do not use alcohol.Alcohol acts as a permeation enhancer, driving the lipophilic amine deeper into the dermis. Soap emulsifies it safely.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Wetting prevents inhalation hazards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [1]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1][1]

  • PubChem. (n.d.).[1] Compound Summary: Adamantane Derivatives and Amine Safety. National Library of Medicine. [1]

  • Averina, E. B., et al. (2001).[1][3] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8^]undecane Derivatives. Russian Journal of Organic Chemistry.[3] (Contextual reference for chemical properties).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.3.1.13,8]undecane
Reactant of Route 2
4-Azatricyclo[4.3.1.13,8]undecane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.